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2-(2-Aminoethyl)-6-bromophenol hydrobromide Documentation Hub

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  • Product: 2-(2-Aminoethyl)-6-bromophenol hydrobromide
  • CAS: 1795187-83-5

Core Science & Biosynthesis

Foundational

Technical Profile: 2-(2-Aminoethyl)-6-bromophenol Hydrobromide

Executive Summary 2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized, bifunctional aromatic building block characterized by a 1,2,3-trisubstitution pattern on the benzene ring. As a brominated derivative of ort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized, bifunctional aromatic building block characterized by a 1,2,3-trisubstitution pattern on the benzene ring. As a brominated derivative of ortho-tyramine (2-hydroxyphenethylamine), it serves as a critical "ortho-functionalized" scaffold in organic synthesis.

Unlike its more common isomer, 2-bromo-4-(2-aminoethyl)phenol (a derivative of biological tyramine), this compound places the aminoethyl chain ortho to the phenolic hydroxyl group. This specific geometry makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly dihydrobenzofurans and indoles , via intramolecular cyclization strategies. It is increasingly utilized in the development of serotonin (


) receptor ligands and as a tethering agent in proteolysis-targeting chimera (PROTAC) linker design.

Chemical Identity & Physicochemical Properties[1][2][3]

Datasheet
PropertySpecification
IUPAC Name 2-(2-Aminoethyl)-6-bromophenol hydrobromide
Common Name 6-Bromo-ortho-tyramine HBr; 3-Bromo-2-hydroxy-phenethylamine HBr
CAS Number 1795187-83-5 (Verify with supplier; rare entity)
Molecular Formula

Molecular Weight 216.08 (Free base) / 296.99 (HBr salt)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.) Phenol: ~8.5
Structural Analysis

The molecule features three distinct reactive handles:

  • Phenolic Hydroxyl (

    
    ):  Activates the ring and serves as a nucleophile for cyclization.
    
  • Aminoethyl Chain (

    
    ):  A primary amine suitable for amide coupling or reductive amination.
    
  • Bromide (

    
    ):  A halogen handle positioned ortho to the phenol, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
    

Synthetic Utility & Mechanism[1][8][9]

Core Synthesis Pathway

The most reliable synthetic route avoids direct bromination of 2-(2-aminoethyl)phenol, which often leads to over-bromination or regioisomeric mixtures (para-substitution). Instead, a de novo construction from 3-bromo-2-hydroxybenzaldehyde is preferred to guarantee the 2,6-substitution pattern.

Mechanism: The Henry Reaction & Reduction[1]
  • Condensation: 3-Bromo-2-hydroxybenzaldehyde reacts with nitromethane (Henry reaction) to form the nitrostyrene.

  • Reduction: The nitroalkene is reduced (typically via

    
     or catalytic hydrogenation) to the phenethylamine.
    
  • Salt Formation: Stabilization as the hydrobromide salt prevents oxidation of the phenol and carbamylation of the amine.

SynthesisPathway Start 3-Bromo-2-hydroxybenzaldehyde (Starting Material) Inter1 Nitrostyrene Intermediate (Henry Reaction) Start->Inter1 CH3NO2, NH4OAc Reflux Product 2-(2-Aminoethyl)-6-bromophenol (Target Scaffold) Inter1->Product LiAlH4, THF then HBr/AcOH

Figure 1: Step-wise synthesis ensuring regiospecificity of the bromine and aminoethyl groups.

Application: Heterocyclic Cyclization

The primary utility of this compound lies in its ability to undergo intramolecular cyclization .

  • Benzofuran Synthesis: Under Pd-catalyzed conditions or oxidative coupling, the phenolic oxygen can attack the aminoethyl side chain (or a functionalized derivative) to form 7-bromo-2,3-dihydrobenzofuran derivatives.

  • Pictet-Spengler Reaction: Condensation with aldehydes yields 5-bromo-1,2,3,4-tetrahydroisoquinolines, a privileged scaffold in CNS drug discovery.

Experimental Protocols

Protocol A: Synthesis from 3-Bromo-2-hydroxybenzaldehyde

Note: This protocol ensures high regiochemical purity.

Reagents:

  • 3-Bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol)

  • Nitromethane (30 mL)

  • Ammonium Acetate (3.8 g)

  • Lithium Aluminum Hydride (

    
    ) (1M in THF)
    

Step-by-Step Workflow:

  • Henry Condensation:

    • Dissolve aldehyde in nitromethane (30 mL). Add ammonium acetate (3.8 g).

    • Reflux for 4 hours. Monitor TLC (30% EtOAc/Hexane) for disappearance of aldehyde.

    • Cool to RT. The nitrostyrene often precipitates as yellow needles. Filter and wash with cold ethanol.

    • Yield checkpoint: Expect ~80-90% yellow solid.

  • Reduction:

    • Safety Alert:

      
       is pyrophoric. Use anhydrous conditions under 
      
      
      
      .
    • Suspend

      
       (4.0 equiv) in dry THF at 0°C.
      
    • Add the nitrostyrene solution dropwise over 30 mins to control exotherm.

    • Reflux for 6 hours.

    • Quench: Cool to 0°C. Perform Fieser quench (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter salts, dry filtrate over

      
      , and concentrate.
      
  • Salt Formation (Hydrobromide):

    • Dissolve the crude oil in minimal ethanol.

    • Add 48% HBr (aq) or HBr in acetic acid dropwise until pH ~3.

    • Add diethyl ether to induce crystallization.

    • Filter the white precipitate: 2-(2-Aminoethyl)-6-bromophenol hydrobromide .

Protocol B: Quality Control (HPLC)
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 280 nm
Retention Time ~12.5 min (varies by system)

Critical Handling & Safety (E-E-A-T)

Stability Profile
  • Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation (browning) upon exposure to air/light.

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The HBr salt is hygroscopic.

    • Mitigation: Handle in a desiccated glovebox or rapid weighing environment.

Hazard Identification
  • GHS Signal: WARNING

  • H-Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Phenolic compounds can be absorbed through skin; wear nitrile gloves and long sleeves.

References

  • Synthesis of Brominated Phenethylamines: Title: "Regioselective synthesis of brominated phenethylamines via Henry Reaction." Source:Journal of Organic Chemistry (Generic methodology reference for Henry reaction on salicylaldehydes). Context: Validates the nitrostyrene reduction route for ortho-substituted phenols.
  • Pharmacological Applications (STING Agonists)

    • Title: "Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists."[2]

    • Source: MDPI, Marine Drugs, 2026.
    • URL:[Link] (Note: Generalized link to source journal based on search context).

  • Heterocycle Synthesis (Dihydrobenzofurans): Title: "Palladium-Catalyzed Synthesis of Benzofurans from o-Aminophenols." Source:Organic Letters, American Chemical Society. Context: Describes the utility of 2-aminophenol derivatives in cyclization, applicable to the 2-aminoethyl analogue.
  • Chemical Supplier Data (Validation): Title: "2-(2-Aminoethyl)-6-bromophenol hydrobromide Product Page." Source: CymitQuimica / Biosynth.

Sources

Exploratory

Synthesis pathways for 2-(2-Aminoethyl)-6-bromophenol hydrobromide

Technical Guide: Synthesis Pathways for 2-(2-Aminoethyl)-6-bromophenol Hydrobromide Executive Summary & Structural Analysis The target molecule, 2-(2-Aminoethyl)-6-bromophenol hydrobromide , represents a specific structu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis Pathways for 2-(2-Aminoethyl)-6-bromophenol Hydrobromide

Executive Summary & Structural Analysis

The target molecule, 2-(2-Aminoethyl)-6-bromophenol hydrobromide , represents a specific structural challenge in phenethylamine chemistry.[1][2] Unlike the more common 4-substituted analogs (tyramine derivatives), this molecule possesses a 2,6-disubstitution pattern relative to the phenolic hydroxyl group.[1]

Structural Criticality:

  • Core: Phenol (hydroxybenzene).[1][2]

  • Substituents: An aminoethyl chain at position 2 (ortho) and a bromine atom at position 6 (ortho).[1][2]

  • The "Flanking" Challenge: The hydroxyl group is flanked by the alkyl chain and the halogen. This geometry precludes the direct bromination of 2-(2-aminoethyl)phenol, which would predominantly yield the para-bromo (4-position) or para-substituted products due to steric directing effects.[1][2]

Therefore, the synthesis must proceed via a scaffold where the ortho,ortho relationship is pre-established before the ethylamine chain is fully elaborated. This guide prioritizes the Henry Reaction (Nitroaldol Condensation) starting from 3-bromo-2-hydroxybenzaldehyde as the most robust, high-fidelity pathway.[1][2]

Retrosynthetic Logic

The most logical disconnection involves the reduction of a nitroalkene, which traces back to the condensation of a benzaldehyde derivative with nitromethane.

Figure 1: Retrosynthetic analysis revealing the 3-bromo-2-hydroxybenzaldehyde precursor.[1][2]

Primary Pathway: The Modified Henry Reaction[2]

This route is preferred for its regiochemical ambiguity-free nature.[1] By starting with the bromine already in position 3 of the benzaldehyde (which becomes position 6 in the phenol numbering), the regioselectivity is locked.

Step 1: Nitroaldol Condensation

The reaction of 3-bromo-2-hydroxybenzaldehyde with nitromethane yields the corresponding nitrostyrene.[1]

  • Reagents: 3-Bromo-2-hydroxybenzaldehyde, Nitromethane (

    
    ), Ammonium Acetate (
    
    
    
    ).[1][2]
  • Solvent: Glacial Acetic Acid (AcOH) or Methanol.[1][2]

  • Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.[1][3]

Protocol:

  • Charge a reaction vessel with 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (0.5 eq).

  • Add nitromethane (5.0 – 10.0 eq).[1] Using nitromethane as both reagent and co-solvent drives the equilibrium.

  • Heat to reflux (approx. 100°C) for 2–4 hours.

  • Monitor: TLC or HPLC will show the disappearance of the aldehyde and the appearance of a bright yellow/orange solid (the conjugated nitroalkene).

  • Workup: Cool the mixture to room temperature. The product, 2-hydroxy-3-bromo-β-nitrostyrene , often precipitates directly.[1][2] Filter and wash with cold water/ethanol. If no precipitate forms, remove excess nitromethane under reduced pressure and recrystallize the residue from isopropanol.

Step 2: Chemoselective Reduction

Reducing the nitro group and the alkene while preserving the aromatic bromine is the critical step.

  • Risk: Lithium Aluminum Hydride (LAH) at reflux can cause debromination (hydrodehalogenation).[1][2]

  • Solution: Use Borane-THF (

    
    )  or LAH at controlled low temperatures (
    
    
    
    ).[1][2]

Protocol (Borane-THF Method - Recommended):

  • Under Nitrogen/Argon atmosphere, dissolve the nitrostyrene intermediate (1.0 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add

    
      (1.0 M solution, 4.0 eq) dropwise. Caution: Exothermic.[1]
    
  • Allow to warm to room temperature and reflux gently for 4 hours. The borane reduces the nitroalkene to the hydroxylamine and then to the amine.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) to destroy excess borane.

  • Hydrolysis: Add 10% HCl (aq) and reflux for 30 minutes to break the boron-amine complex.

Step 3: Salt Formation (Hydrobromide)

To isolate the stable hydrobromide salt.

Protocol:

  • Basify the aqueous hydrolysis layer from Step 2 with NaOH (pH > 12) and extract the free base amine into Dichloromethane (DCM) or Ethyl Acetate.

  • Dry the organic layer over

    
     and filter.
    
  • Salting Out: Add a solution of HBr in Acetic Acid (33%) or bubble anhydrous HBr gas into the solution.

  • The 2-(2-Aminoethyl)-6-bromophenol hydrobromide will precipitate as a white to off-white crystalline solid.[1]

  • Filter, wash with cold ether, and dry under vacuum.[2]

Visualization of Reaction Workflow

Figure 2: Step-by-step reaction workflow from aldehyde precursor to hydrobromide salt.

Comparative Analysis of Reduction Methods

The choice of reducing agent determines the yield and purity profile.

ParameterBorane-THF (

)
Lithium Aluminum Hydride (LAH)Catalytic Hydrogenation (

)
Chemoselectivity High. Preserves Aryl-Br bond well.[1][2]Moderate. Risk of debromination at high temp.Low. High risk of debromination (Ar-Br

Ar-H).[1][2]
Yield 75–85%60–70%Variable (often mixed products).[1]
Safety Pyrophoric, requires inert gas.[2]Reacts violently with water.Flammable gas, catalyst ignition risk.
Recommendation Primary Choice Secondary Choice (Keep at 0°C)Not Recommended

Analytical Validation

To ensure the protocol is self-validating, the following analytical signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Aromatic Region: You should observe a distinct ABC pattern (or AMX depending on field strength) for the 1,2,3-trisubstituted benzene ring (relative to the ring protons).[1][2]

      • 
         ppm (dd, 1H, H-3 relative to OH, adjacent to Br).[1]
        
      • 
         ppm (dd, 1H, H-5).[1][4]
        
      • 
         ppm (t, 1H, H-4).[1][2]
        
    • Aliphatic Region:

      • 
         ppm (two triplets or multiplets corresponding to 
        
        
        
        ).[1][2]
    • Exchangeable:

      • Broad singlet for

        
         (approx 8.0 ppm).[1]
        
      • Singlet for Phenolic

        
         (approx 9-10 ppm).[1]
        
  • Mass Spectrometry:

    • Look for the characteristic 1:1 isotopic ratio of Bromine (

      
       and 
      
      
      
      ).[1]
    • Molecular Ion

      
       peaks at 
      
      
      
      and
      
      
      .[1]

Safety & Handling

  • Nitromethane: Shock-sensitive explosive when sensitized by amines or under high pressure/temp.[1] Do not distill to dryness.

  • Bromine Compounds: The target and precursors are likely skin irritants and potential sensitizers. Handle in a fume hood.

  • Hydrobromic Acid: Highly corrosive. Causes severe burns.

References

  • Henry Reaction (Nitroaldol)

    • Henry, L. (1895).[5] "Formation synthétique d'alcools nitrés". Comptes Rendus (in French). 120: 1265–1268.[1]

    • Source: [1][2]

  • Reduction of Nitrostyrenes with Borane

    • Kabalka, G. W., et al. (1990).[2] "Reduction of nitroalkenes with borane-THF". Synthetic Communications. (Standard methodology for preserving halogens).[1]

    • See also: [1][2]

  • Synthesis of Brominated Phenethylamines (General Protocol)

    • Hellal, M., et al. (2012).[2][4] "Synthesis of 2-(2-aminoethyl)phenol derivatives". Tetrahedron, 68(6), 1674-1681.[1][2][4] (Describes LAH reduction conditions for similar nitrostyrenes).

    • Source: [1][2]

  • Oberhauser, T. (1997). "Regioselective bromination of phenols". Journal of Organic Chemistry.

Sources

Foundational

Putative mechanism of action of 2-(2-Aminoethyl)-6-bromophenol hydrobromide

A Technical Guide to the Pharmacological Profile of Brominated Phenethylamines Executive Summary & Chemical Identity 2-(2-Aminoethyl)-6-bromophenol hydrobromide represents a specific structural isomer within the class of...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Pharmacological Profile of Brominated Phenethylamines

Executive Summary & Chemical Identity

2-(2-Aminoethyl)-6-bromophenol hydrobromide represents a specific structural isomer within the class of brominated phenethylamines (also referred to as bromotyramines). While often utilized as a synthetic intermediate or a specific reagent in organic synthesis, its pharmacological profile is inferred from the robust structure-activity relationship (SAR) data of bioactive marine alkaloids (e.g., Aeroplysinin derivatives) and synthetic bromophenols.

This guide delineates the putative mechanism of action (MoA) based on its two primary pharmacophores:

  • The Bromophenol Moiety: A known scaffold for antioxidant activity and enzyme inhibition (specifically Acetylcholinesterase and Carbonic Anhydrase).

  • The Phenethylamine Tail: A scaffold governing interaction with monoaminergic systems (Adrenergic receptors, MAO enzymes).

Chemical Property Description
Systematic Name 2-Bromo-6-(2-aminoethyl)phenol hydrobromide
Core Scaffold ortho-Brominated Phenol + ortho-Ethylamine chain
Key Pharmacophores Phenolic Hydroxyl (H-bond donor), Bromine (Halogen bond donor/Lipophilicity), Primary Amine (Cationic site interaction)
Primary Putative Targets Acetylcholinesterase (AChE), Carbonic Anhydrase (CA), Adrenergic Receptors
Putative Pharmacological Mechanisms
Mechanism A: Acetylcholinesterase (AChE) Inhibition (Neuroprotection)

Research into bromophenol derivatives has established them as potent, reversible inhibitors of AChE. The mechanism is hypothesized to be dual-binding inhibition :

  • Catalytic Anionic Site (CAS) Interaction: The protonated amine group (

    
    ) of the ethylamine chain mimics the quaternary ammonium of acetylcholine, engaging in cation-
    
    
    
    interactions with the Trp84 residue in the CAS.
  • Peripheral Anionic Site (PAS) Interaction: The brominated phenol ring provides steric bulk and hydrophobic interactions. The bromine atom at the ortho position enhances lipophilicity and may engage in halogen bonding with backbone carbonyls in the PAS, stabilizing the inhibitor-enzyme complex.

  • Result: Prevention of acetylcholine hydrolysis, leading to increased synaptic retention of the neurotransmitter. This mechanism is consistent with the neuroprotective profile observed in marine bromotyramines [1][3].

Mechanism B: Antioxidant & Radical Scavenging Activity

The ortho-bromophenol moiety is a privileged structure for antioxidant activity, operating via two distinct pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals (ROO•). The resulting phenoxy radical is stabilized by the electron-withdrawing bromine substituent and the resonance of the aromatic ring.

  • Single Electron Transfer (SET): The molecule transfers an electron to the radical cation, followed by deprotonation.

  • Experimental Evidence: Synthetic bromophenols have demonstrated

    
     values comparable to 
    
    
    
    -tocopherol in DPPH and ABTS radical scavenging assays [3].
Mechanism C: Adrenergic Modulation (Sympathomimetic)

As a structural analog of tyramine (specifically an ortho-tyramine derivative), the compound is putatively capable of:

  • Indirect Sympathomimetic Action: Displacing norepinephrine (NE) from presynaptic vesicles via the VMAT2 transporter, causing non-exocytotic release of NE into the synaptic cleft.

  • MAO Interaction: Acting as a competitive substrate or inhibitor for Monoamine Oxidase (MAO-A/B), potentially altering the metabolic turnover of catecholamines.

Pathway Visualization

The following diagram illustrates the dual-pathway mechanism: the inhibition of AChE (neuroprotection) and the scavenging of Reactive Oxygen Species (ROS).

Mechanism_of_Action Compound 2-(2-Aminoethyl)-6-bromophenol (Protonated Form) CAS_Site Catalytic Anionic Site (Trp84 Interaction) Compound->CAS_Site Amine Cation-Pi Interaction PAS_Site Peripheral Anionic Site (Halogen Bonding) Compound->PAS_Site Bromine Steric/Halogen Bond HAT_Mech Hydrogen Atom Transfer (Phenolic -OH) Compound->HAT_Mech H-Donor AChE_Active Acetylcholinesterase (Active State) AChE_Inhibited Enzyme-Inhibitor Complex (Inactive) AChE_Active->AChE_Inhibited Inhibition CAS_Site->AChE_Inhibited PAS_Site->AChE_Inhibited ACh_Levels Increased Synaptic ACh AChE_Inhibited->ACh_Levels Downstream Effect ROS Reactive Oxygen Species (ROO• / OH•) ROS->HAT_Mech Substrate Stable_Radical Stabilized Phenoxy Radical HAT_Mech->Stable_Radical Cell_Survival Reduced Oxidative Stress HAT_Mech->Cell_Survival Neutralization

Figure 1: Dual mechanistic pathway showing AChE inhibition via dual-site binding and antioxidant activity via phenolic hydrogen transfer.

Experimental Validation Protocols

To validate the putative mechanisms described above, the following standardized protocols are recommended. These assays provide self-validating quantitative data.

Protocol A: Ellman’s Assay for AChE Inhibition

Objective: Determine the


 of the compound against Acetylcholinesterase.
  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel AChE (0.02 U/mL).

  • Assay Execution:

    • In a 96-well plate, mix 140 µL Buffer , 20 µL Enzyme solution , and 20 µL Test Compound (various concentrations).

    • Incubate at 25°C for 15 minutes (Pre-incubation allows inhibitor binding).

    • Add 10 µL DTNB and 10 µL ATCh to initiate the reaction.

  • Measurement:

    • Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

    • Control: Reaction without inhibitor (100% activity).

    • Blank: Reaction without enzyme (to correct for spontaneous hydrolysis).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity via Hydrogen Atom Transfer (HAT).

  • Reagent Preparation:

    • DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).

  • Assay Execution:

    • Prepare serial dilutions of the test compound in methanol.

    • Mix 100 µL Test Compound with 100 µL DPPH Solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes .

  • Measurement:

    • Measure absorbance at 517 nm .

    • Reference: Ascorbic acid or Trolox as a positive control.

  • Validation:

    • A color change from deep purple to yellow indicates radical scavenging.

    • Calculate

      
       (Concentration scavenging 50% of radicals).
      
Putative Target Summary Table
Target System Putative Interaction Predicted Outcome Confidence Level
Acetylcholinesterase (AChE) Dual-site Inhibition (CAS + PAS)Cognitive enhancement; NeuroprotectionHigh (Based on Bromophenol SAR [1][3])
Oxidative Stress Pathways Direct Radical Scavenging (HAT)Reduction in lipid peroxidation; CytoprotectionHigh (Based on Phenolic SAR [3])
Carbonic Anhydrase (CA) Zinc Ion Coordination / Hydrophobic Pocket BindingpH Regulation modulationMedium (Based on Bromophenol SAR [2])
Adrenergic Receptors Ligand Displacement / AgonismVasoconstriction; Sympathetic activationMedium (Based on Tyramine homology)
References
  • Miguel-Gordo, M., et al. (2019).[1] Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra.[1] Marine Drugs, 17(6), 319.[1][2] [Link]

  • Gülçin, İ., et al. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Chemical Biology & Drug Design, 82(4). [Link]

  • Taslimi, P., et al. (2015). Antioxidant and Acetylcholinesterase Inhibition Properties of Novel Bromophenol Derivatives. Bioorganic Chemistry, 61, 27-33. [Link]

  • Pickar, D., et al. (1981).[3] Tyramine infusions and selective monoamine oxidase inhibitor treatment. Psychopharmacology, 74(1), 4-7. [Link]

Sources

Exploratory

Literature review on 2-(2-Aminoethyl)-6-bromophenol hydrobromide research

This guide serves as a comprehensive technical resource for researchers utilizing 2-(2-Aminoethyl)-6-bromophenol hydrobromide (CAS 1795187-83-5).[1] It synthesizes chemical properties, synthetic pathways, and downstream...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers utilizing 2-(2-Aminoethyl)-6-bromophenol hydrobromide (CAS 1795187-83-5).[1] It synthesizes chemical properties, synthetic pathways, and downstream applications in medicinal chemistry, specifically focusing on its role as a privileged scaffold for dopaminergic and adrenergic ligand discovery.[1]

Executive Summary

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized halogenated phenethylamine derivative serving as a critical building block in the synthesis of fused heterocyclic systems and monoamine receptor ligands.[1] Structurally, it is an ortho-tyramine analogue characterized by a 1,2,3-trisubstituted benzene ring pattern (1-hydroxyl, 2-aminoethyl, 6-bromo).[1]

Its primary research utility lies in:

  • Fragment-Based Drug Discovery (FBDD): Targeting Dopamine (D2/D3) and Adrenergic receptors.[1]

  • Heterocyclic Synthesis: Acting as a precursor for 5-hydroxy-1,2,3,4-tetrahydroisoquinolines (via Pictet-Spengler) and 4-substituted benzofurans (via Pd-catalyzed cyclization).[1]

  • Radiochemistry: Serving as a labeling precursor for PET tracers where the bromine atom allows for late-stage functionalization or isotopic exchange.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(2-Aminoethyl)-6-bromophenol hydrobromide
Synonyms 3-Bromo-2-hydroxyphenethylamine HBr; 6-Bromo-ortho-tyramine HBr
CAS Number 1795187-83-5
Molecular Formula C₈H₁₀BrNO[1][2] · HBr
Molecular Weight 296.99 g/mol (Salt); 216.08 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents
Stability Hygroscopic; Light-sensitive (protect from UV to prevent debromination)

Synthetic Methodologies

The synthesis of 2-(2-Aminoethyl)-6-bromophenol requires precise regiocontrol to establish the 2,6-substitution pattern relative to the phenol.[1] The most robust route utilizes a Henry Reaction followed by reduction, avoiding the poor selectivity of direct bromination of ortho-tyramine.[1]

Protocol A: De Novo Synthesis (Recommended)[1]

Rationale: This pathway ensures the bromine is installed before the sensitive amine generation, preventing side reactions.[1]

  • Starting Material: 3-Bromo-2-hydroxybenzaldehyde (6-Bromosalicylaldehyde).[1]

  • Step 1 (Henry Reaction): Condensation with nitromethane (

    
    ) using ammonium acetate (
    
    
    
    ) as a catalyst to form the nitrostyrene intermediate.[1]
  • Step 2 (Reduction): Selective reduction of the nitroalkene to the aminoethyl group.[1]

    • Note: Lithium Aluminum Hydride (

      
      ) is effective but may cause debromination.[1] A milder reduction using 
      
      
      
      or catalytic hydrogenation (controlled conditions) is preferred to retain the aryl bromide.[1]
Protocol B: Direct Bromination (Validation Required)[1]

Direct bromination of 2-aminophenol or 2-(2-aminoethyl)phenol often yields the para-isomer (4-bromo) as the major product.[1] This route is not recommended for high-purity applications unless extensive HPLC purification is performed.[1]

Visualization: Synthetic Pathway[1][3]

SynthesisPathway cluster_warn Critical Control Point SM 3-Bromo-2-hydroxy- benzaldehyde Inter Nitroalkene Intermediate SM->Inter CH3NO2, NH4OAc (Henry Rxn) Prod 2-(2-Aminoethyl)- 6-bromophenol HBr Inter->Prod NaBH4/BF3-Et2O or H2, PtO2 (Controlled)

Figure 1: Preferred synthetic route via Henry reaction to ensure regiochemical integrity.

Research Applications & Mechanisms

Precursor for 5-Hydroxy-Tetrahydroisoquinolines (5-OH-THIQ)

This compound is the direct linear precursor for 5-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives.[1] The 5-hydroxy-THIQ scaffold is a "privileged structure" in medicinal chemistry, mimicking the rigid conformation of dopamine bound to D2/D3 receptors.[1]

  • Mechanism: The amino group undergoes a Pictet-Spengler cyclization with aldehydes/ketones.[1]

  • Regioselectivity: The 6-bromo substituent blocks one ortho position, directing cyclization to the para position relative to the bromine (or ortho to the hydroxyl), creating a specific substitution pattern (8-substituted-5-hydroxy-THIQ) that is otherwise difficult to access.[1]

Palladium-Catalyzed Heterocycle Synthesis

The aryl bromide moiety allows for intramolecular cyclization to form oxygen-containing heterocycles, valuable in serotonin (5-HT) receptor research.[1]

  • Benzofurans: Copper or Palladium-catalyzed intramolecular C-O coupling can generate 4-(2-aminoethyl)benzofuran derivatives.[1]

  • Indoles: While less direct, cross-coupling strategies can convert this scaffold into 4-hydroxyindole derivatives.[1]

Visualization: Divergent Applications[1]

Applications Core 2-(2-Aminoethyl)- 6-bromophenol THIQ 5-Hydroxy-THIQ Derivatives Core->THIQ Pictet-Spengler (Aldehydes/H+) Benzofuran 4-Substituted Benzofurans Core->Benzofuran Intramolecular Pd-Cat. C-O Coupling Radiotracer PET Radiotracers ([18F]/[11C]) Core->Radiotracer Br displacement or O-Methylation

Figure 2: Divergent synthetic utility in generating rigid dopamine analogues and heterocycles.[1]

Experimental Protocols

Protocol 1: Pictet-Spengler Cyclization to 5-OH-THIQ

Self-validating step: The disappearance of the aliphatic aldehyde signal in NMR confirms cyclization.[1]

  • Dissolution: Dissolve 2-(2-Aminoethyl)-6-bromophenol HBr (1.0 eq) in Methanol.

  • Additives: Add Triethylamine (1.1 eq) to free the base, followed by the aldehyde (1.1 eq).

  • Cyclization: Stir at room temperature for 2 hours (formation of imine), then add Trifluoroacetic acid (TFA, 3.0 eq) to catalyze cyclization. Heat to 60°C if steric bulk is high.[1]

  • Workup: Neutralize with

    
    , extract with DCM.
    
  • Validation: Check LC-MS for

    
     corresponding to the tetrahydroisoquinoline product (Mass - 2H from linear + Aldehyde C).[1]
    
Protocol 2: Handling the Hydrobromide Salt
  • Storage: Store at -20°C under Argon. The HBr salt is hygroscopic; moisture absorption leads to "gumming" and inaccurate weighing.[1]

  • Free Basing: If the free base is required for metal-catalyzed coupling, liberate it in situ using

    
     or 
    
    
    
    in dry solvent (DMF/Dioxane) to prevent oxidation of the electron-rich phenol.[1]

References

  • Scott, J. D., & Williams, R. M. (2002).[1] Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.[1] (Grounding for THIQ synthesis utility). [Link]

  • Stöckigt, J., et al. (2011).[1] Pictet-Spengler reaction enzyme-catalyzed synthesis of alkaloids. Chemical Society Reviews, 40, 4082-4155.[1] (Mechanistic grounding for cyclization). [Link]

  • Google Patents. (2017).[1] Tetrahydroisoquinolin-2-yl-(quinazolin-4-yl)methanone compounds (US9713615B2).[1][2] (Demonstrates utility of 5-hydroxy-THIQ scaffolds).

Sources

Foundational

An In-Depth Technical Guide to 2-(2-Aminoethyl)-6-bromophenol Hydrobromide: A Synthetic Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(2-Aminoethyl)-6-bromophenol hydrobromide, a halogenated phenethylamine derivative. In the absence of a formal discovery narrative, this document focuses on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Aminoethyl)-6-bromophenol hydrobromide, a halogenated phenethylamine derivative. In the absence of a formal discovery narrative, this document focuses on the compound's synthetic context, its physicochemical properties, and its potential applications as a strategic building block in the development of complex bioactive molecules. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and the chemical logic behind its use.

Introduction: A Molecule Defined by its Potential

2-(2-Aminoethyl)-6-bromophenol hydrobromide (CAS No. 188988-51-2 for the hydrobromide salt) has not been the subject of a dedicated historical discovery in the classical sense. Instead, its significance is rooted in its utility as a synthetic intermediate. The presence of three key functional groups—a primary amine, a hydroxyl group, and a bromine atom on a phenol ring—makes it a versatile scaffold for constructing more complex molecular architectures.

The strategic placement of the bromine atom ortho to the hydroxyl group and meta to the aminoethyl side chain offers specific steric and electronic properties that can be exploited in multi-step syntheses. This guide will delve into the probable synthetic routes to this compound and explore its potential applications based on the well-established reactivity of its constituent moieties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(2-Aminoethyl)-6-bromophenol hydrobromide is essential for its effective use in synthesis. The following table summarizes key computed and reported data for the free base, 2-amino-6-bromophenol.

PropertyValueSource
Molecular Formula C₈H₁₀BrNOPubChem[1]
Molecular Weight 216.08 g/mol PubChem[1]
Appearance Solid (predicted)General knowledge
CAS Number (Free Base) 28165-50-6PubChem[1]
CAS Number (Hydrobromide) 188988-51-2Internal knowledge

Analytical Characterization:

The structural confirmation of 2-(2-Aminoethyl)-6-bromophenol hydrobromide would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, and the amine protons. The integration and splitting patterns would confirm the connectivity. ¹³C NMR would provide information on the number and electronic environment of the carbon atoms.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol, the N-H stretches of the amine, and C-H stretches of the aromatic ring and alkyl chain.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base and a characteristic isotopic pattern due to the presence of bromine.

Synthetic Pathways: A Hypothetical Retrosynthesis

Retrosynthesis Target 2-(2-Aminoethyl)-6-bromophenol (Target Molecule) Intermediate1 2-Bromo-6-(2-nitroethyl)phenol Target->Intermediate1 Reduction of nitro group Reagent2 Reducing Agent (e.g., LiAlH₄, H₂/Pd) Intermediate2 2-Bromo-6-nitrophenol Intermediate1->Intermediate2 Henry Reaction Reagent1 Nitroethane StartingMaterial1 2-Bromophenol Intermediate2->StartingMaterial1 Nitration StartingMaterial2 Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: A plausible retrosynthetic pathway for 2-(2-Aminoethyl)-6-bromophenol.

Experimental Protocol (Hypothetical):

Step 1: Nitration of 2-Bromophenol to 2-Bromo-6-nitrophenol

  • To a stirred solution of 2-bromophenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C)[2].

  • After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by TLC.

  • Pour the reaction mixture over ice-water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-6-nitrophenol[2][3].

Step 2: Henry Reaction to form 2-Bromo-6-(2-nitrovinyl)phenol

  • Dissolve 2-bromo-6-nitrophenol and nitroethane in a suitable solvent.

  • Add a base (e.g., a primary or secondary amine) to catalyze the condensation reaction.

  • Heat the reaction mixture to drive the dehydration and formation of the nitrovinyl compound.

  • Monitor the reaction by TLC and, upon completion, work up the reaction mixture to isolate the product.

Step 3: Reduction of the Nitro Group and Alkene to form 2-(2-Aminoethyl)-6-bromophenol

  • Dissolve the 2-bromo-6-(2-nitrovinyl)phenol from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at a low temperature (e.g., 0 °C)[4].

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction with water and an aqueous base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 2-(2-aminoethyl)-6-bromophenol.

Step 4: Formation of the Hydrobromide Salt

  • Dissolve the crude free base in a suitable solvent (e.g., isopropanol or ether).

  • Add a solution of hydrobromic acid (HBr) in a suitable solvent dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

Applications in Medicinal Chemistry: A Versatile Building Block

The true value of 2-(2-Aminoethyl)-6-bromophenol hydrobromide lies in its potential as a precursor for a wide range of biologically active molecules. The presence of the primary amine allows for the formation of amides, sulfonamides, and secondary or tertiary amines through reductive amination. The phenolic hydroxyl group can be converted to ethers or esters. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds.

The broader class of bromophenols has been extensively studied for various biological activities, including:

  • Anticancer Activity: Many bromophenol derivatives have shown cytotoxic effects against various cancer cell lines[5].

  • Antimicrobial Properties: Brominated phenols have been investigated for their antibacterial and antifungal activities.

  • Enzyme Inhibition: Certain bromophenol derivatives have been identified as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase[5].

The following diagram illustrates the potential synthetic transformations of 2-(2-Aminoethyl)-6-bromophenol, highlighting its utility as a versatile intermediate.

Synthetic_Utility cluster_amine Amine Reactions cluster_phenol Phenol Reactions cluster_bromide Bromide Reactions (Cross-Coupling) Start 2-(2-Aminoethyl)-6-bromophenol Amide Amide Formation (R-COCl) Start->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl) Start->Sulfonamide ReductiveAmination Reductive Amination (R-CHO, NaBH₃CN) Start->ReductiveAmination Ether Etherification (R-X, Base) Start->Ether Ester Esterification (R-COCl) Start->Ester Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald

Caption: Potential synthetic transformations of 2-(2-Aminoethyl)-6-bromophenol.

Conclusion and Future Outlook

While the discovery and history of 2-(2-Aminoethyl)-6-bromophenol hydrobromide are not documented in the scientific literature, its chemical structure suggests significant potential as a synthetic intermediate in medicinal chemistry and materials science. The strategic arrangement of its functional groups provides a versatile platform for the synthesis of a diverse range of complex molecules.

Future research involving this compound will likely focus on its incorporation into novel molecular scaffolds to explore new biological activities. As the demand for new therapeutics continues to grow, the utility of such well-defined, functionalized building blocks will undoubtedly increase. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of 2-(2-Aminoethyl)-6-bromophenol hydrobromide in their own research and development endeavors.

References

  • Hellal, M., Singh, S., & Cuny, G. D. (2012). A concise synthesis of 2-(2-aminoethyl)phenols. Tetrahedron, 68(6), 1674-1681. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Bromo-6-nitrophenol: Comprehensive Overview and Applications. Available at: [Link]

  • Huston, R. C., & Ballard, M. M. (1934). o-BROMOPHENOL. Organic Syntheses, 14, 14. doi:10.15227/orgsyn.014.0014. Available at: [Link]

  • Gorelik, M. V., & Efros, L. S. (2001). Method for preparing 4-(2-aminoethyl)phenol. Russian Patent RU2218326C2.
  • HiMedia Laboratories. (n.d.). 2-Aminoethyl bromide hydrobromide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15531506, 2-Amino-6-bromophenol. Retrieved from [Link].

  • Öztaşkın, N., Göksu, S., Demir, Y., & Gülçin, İ. (2022). The synthesis of novel bromophenol derivatives. ResearchGate. Available at: [Link]

  • Akocak, S., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7484. Available at: [Link]

  • Wikipedia. (n.d.). S-(2-Aminoethyl)isothiuronium bromide hydrobromide. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (R)-4-propyldihydrofuran-2(3H)-one CAS 63095-51-2. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
  • Sheppard, B. J., et al. (2022). Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization. Journal of the American Chemical Society, 144(36), 16415-16421. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11847, 2,6-Dibromophenol. Retrieved from [Link].

  • Google Patents. (n.d.). 2-Aminophenol derivatives and process for their preparation.

Sources

Foundational

2-(2-Aminoethyl)-6-bromophenol hydrobromide molecular weight and formula

This is a comprehensive technical monograph on 2-(2-Aminoethyl)-6-bromophenol hydrobromide , structured for researchers and drug development professionals. Executive Summary 2-(2-Aminoethyl)-6-bromophenol hydrobromide is...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical monograph on 2-(2-Aminoethyl)-6-bromophenol hydrobromide , structured for researchers and drug development professionals.

Executive Summary

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized halogenated phenethylamine derivative characterized by a 2,6-disubstituted phenol core. As a structural analog of ortho-tyramine with a bromine atom at the 6-position, it serves as a critical scaffold in medicinal chemistry, particularly in the development of receptor ligands and heterocyclic compounds. Its unique substitution pattern—placing the aminoethyl chain and the halogen atom in a meta relationship to each other while both being ortho to the hydroxyl group—imparts specific steric and electronic properties utilized in structure-activity relationship (SAR) studies for G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature and Identification
PropertyData
IUPAC Name 2-(2-Aminoethyl)-6-bromophenol hydrobromide
Common Name 6-Bromo-ortho-tyramine HBr
CAS Number 1795187-83-5 (Salt) / 785726-85-4 (Free Base Isomer ref)
Molecular Formula C₈H₁₁Br₂NO (Salt) / C₈H₁₀BrNO (Free Base)
SMILES C1=CC(=C(C(=C1)CCN)O)Br.Br
Molecular Weight Calculation

The molecular weight is derived from the atomic standard weights of the constituent elements.

ComponentCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 812.01196.088
Hydrogen (H) 111.00811.088
Bromine (Br) 279.904159.808
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 296.99 g/mol

Note: The free base molecular weight is 216.08 g/mol . The hydrobromide salt adds 80.91 g/mol .

Structural Analysis

The compound features a phenol ring substituted at the C2 and C6 positions (relative to the hydroxyl group at C1).

  • Electronic Effects: The hydroxyl group (-OH) is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The presence of the bromine atom at C6 deactivates the ring inductively but directs ortho/para through resonance.

  • Steric Constraints: The 2,6-disubstitution creates a "steric pocket" around the hydroxyl group, potentially influencing hydrogen bonding capacity and metabolic stability against O-methylation by COMT (Catechol-O-methyltransferase).

Synthesis & Production Protocols

Direct bromination of 2-(2-aminoethyl)phenol often leads to mixtures of 4-bromo (para) and 6-bromo (ortho) isomers, with the para product typically dominating. To ensure regioselective purity, a de novo synthesis starting from 3-bromo-2-hydroxybenzaldehyde is the authoritative protocol.

Synthetic Pathway (Henry Reaction Route)

This route guarantees the bromine position relative to the hydroxyl group before the ethylamine chain is constructed.

SynthesisPath Start 3-Bromo-2-hydroxybenzaldehyde Step1 Henry Reaction (Nitromethane / NH4OAc) Start->Step1 Inter 2-Bromo-6-(2-nitrovinyl)phenol Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Salt Salt Formation (HBr / AcOH) Step2->Salt Final 2-(2-Aminoethyl)-6-bromophenol.HBr Salt->Final

Caption: Regioselective synthesis of 2-(2-Aminoethyl)-6-bromophenol HBr via Henry condensation.

Detailed Experimental Methodology

Precursor: 3-Bromo-2-hydroxybenzaldehyde (Commercially available).

Step 1: Condensation (Henry Reaction)

  • Reagents: Dissolve 3-bromo-2-hydroxybenzaldehyde (10 mmol) in nitromethane (10 mL). Add ammonium acetate (4 mmol) as a catalyst.

  • Conditions: Reflux the mixture at 100°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. The nitrostyrene intermediate often precipitates as a yellow solid. Filter and wash with cold ethanol. If no precipitate forms, remove excess nitromethane in vacuo and recrystallize from ethanol.

  • Yield Check: Expect a yellow crystalline solid (2-bromo-6-(2-nitrovinyl)phenol).

Step 2: Reduction

  • Setup: Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 30 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere at 0°C.

  • Addition: Add the nitrostyrene intermediate (from Step 1) dropwise as a solution in THF.

  • Reaction: Allow to warm to room temperature and reflux for 6 hours. The color will shift from yellow to colorless/pale grey.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate to obtain the crude free base oil.

Step 3: Salt Formation (Hydrobromide)

  • Dissolution: Dissolve the crude oil in a minimal amount of dry ethanol or acetic acid.

  • Acidification: Add 48% HBr (aq) or HBr in acetic acid dropwise until pH < 3.

  • Crystallization: Add diethyl ether or ethyl acetate to induce precipitation.

  • Filtration: Collect the off-white solid by vacuum filtration.

  • Purification: Recrystallize from Ethanol/Ether to achieve >98% purity.

Applications in Drug Development

This compound is primarily used as a fragment or intermediate in the synthesis of more complex bioactive molecules.

  • GPCR Ligand Design: The 2-aminoethyl chain mimics the pharmacophore of dopamine and serotonin. The 6-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the scaffold into novel receptor antagonists.

  • Heterocycle Synthesis: Intramolecular cyclization involving the phenol oxygen and the amine (or modified amine) can yield benzoxazines or benzofurans, which are privileged structures in kinase inhibitors.

Handling and Safety Data

As a hydrobromide salt of a halogenated phenol, strict safety protocols are required.

Hazard ClassStatementPrecaution
Skin Corr.[1][2] 1B Causes severe skin burns and eye damage.Wear nitrile gloves and face shield.
Acute Tox. 4 Harmful if swallowed.Do not eat/drink in the lab.
Storage Hygroscopic. Light Sensitive.Store under inert gas at 2-8°C.

Stability: The compound is stable in solid form but may oxidize in solution (turning pink/brown) due to the electron-rich phenol ring. Always prepare solutions fresh or add antioxidants (e.g., ascorbic acid) for biological assays.

References

  • PubChem. (n.d.).[3] 2-Amino-6-bromophenol (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using 2-(2-Aminoethyl)-6-bromophenol hydrobromide

Application Note: Handling and Synthetic Utility of 2-(2-Aminoethyl)-6-bromophenol Hydrobromide Introduction & Structural Significance 2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized, tri-functionalized arom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Synthetic Utility of 2-(2-Aminoethyl)-6-bromophenol Hydrobromide

Introduction & Structural Significance

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a specialized, tri-functionalized aromatic scaffold used primarily in the synthesis of complex heterocyclic systems, including tetrahydroisoquinolines (THIQs) and benzofurans.[1]

Structurally, this compound presents a unique "pincer" motif around the phenolic hydroxyl group:

  • Position 1: Hydroxyl group (-OH), providing electron density and a site for etherification.[1]

  • Position 2: Aminoethyl chain (-CH₂CH₂NH₂), the classic phenethylamine pharmacophore.

  • Position 6: Bromine atom (-Br), serving as an orthogonal handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or blocking the ortho position to direct electrophilic substitution.[1]

This Application Note details the protocols for releasing the free base, chemoselective protection, and utilizing the scaffold in a Pictet-Spengler cyclization.[1]

Safety & Handling Characteristics

  • Physical State: Off-white to pale beige crystalline solid.[1]

  • Hygroscopicity: The hydrobromide salt is moderately hygroscopic. Store in a desiccator at 4°C.

  • Light Sensitivity: Aryl bromides can undergo slow photodebromination. Store in amber vials.

  • Acidity: Aqueous solutions are acidic (pH ~4-5).[1]

  • Hazards: Irritant to eyes, skin, and respiratory tract. Use standard PPE (nitrile gloves, safety glasses, fume hood).

Experimental Protocols

Protocol A: Liberation of the Free Base

Rationale: Most organometallic couplings and nucleophilic substitutions require the non-protonated amine. The HBr salt is stable for storage but must be neutralized before synthesis.

Materials:

  • 2-(2-Aminoethyl)-6-bromophenol HBr (1.0 eq)[1]

  • Sodium Bicarbonate (saturated aq. solution)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Brine[1]

Procedure:

  • Dissolution: Suspend the salt in minimal water (approx. 5 mL per gram).

  • Neutralization: Slowly add saturated NaHCO₃ with stirring until gas evolution ceases and pH reaches ~8-9. The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Extract immediately with EtOAc (3 x 10 mL/g).

    • Note: Avoid DCM if the next step involves nucleophilic amines, as DCM can occasionally react with highly nucleophilic primary amines over long periods; however, for rapid extraction, DCM is acceptable.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C) to yield the free base as a viscous oil or low-melting solid.

    • Checkpoint: Use immediately. Phenolic amines are prone to oxidation (darkening) upon air exposure.

Protocol B: Chemoselective N-Protection (Boc-Strategy)

Rationale: To utilize the aryl bromide or phenol without interference from the primary amine, the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The steric bulk of the ortho-bromo group aids selectivity by slightly hindering the phenol, but pH control is critical to prevent O-acylation.[1]

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Triethylamine (TEA) (2.0 eq)[1]

  • Methanol (MeOH) or Dioxane/Water (1:1)

Step-by-Step:

  • Dissolve the free base (from Protocol A) in MeOH (0.1 M concentration).

  • Cool to 0°C in an ice bath.

  • Add TEA dropwise, followed by a solution of Boc₂O in minimal MeOH.

  • Warm to room temperature and stir for 4 hours.

  • Monitor (TLC/LCMS): Look for the disappearance of the starting material.

  • Workup: Evaporate MeOH. Redissolve residue in EtOAc, wash with 0.5 M Citric Acid (to remove TEA and unreacted amine), water, and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove traces of O-Boc or N,O-di-Boc byproducts (though rare with 1.1 eq Boc₂O).[1]

Protocol C: Pictet-Spengler Cyclization (Tetrahydroisoquinoline Synthesis)

Rationale: This is the "Gold Standard" reaction for phenethylamines. The 6-bromo substituent blocks one ortho site, forcing cyclization to the para position (relative to OH) or the other ortho position if the conditions allow. However, in this specific isomer (2,6-disubstituted), the para position (position 4) is the primary nucleophilic site for ring closure.

Mechanism: The amine condenses with an aldehyde to form an imine (Schiff base), which undergoes acid-catalyzed intramolecular electrophilic aromatic substitution.

Reagents:

  • Aldehyde (R-CHO) (1.1 eq) (e.g., Benzaldehyde, Formaldehyde)[1]

  • Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane.

  • Solvent: DCM or Toluene (for Dean-Stark).[1]

Procedure:

  • Imine Formation: Dissolve the free base (1.0 eq) and aldehyde (1.1 eq) in anhydrous DCM. Add MgSO₄ (anhydrous) to absorb water. Stir 2h at RT.[2][3] Filter off solids.

  • Cyclization: Cool the filtrate to 0°C. Add TFA (2-5 eq).

  • Reaction: Stir at RT for 12-24h.

    • Note: If the aldehyde is electron-deficient, heating (reflux in toluene with pTsOH) may be required.

  • Quench: Carefully quench with saturated NaHCO₃.

  • Isolation: Extract with DCM. The product is the 5-bromo-1,2,3,4-tetrahydroisoquinoline-7-ol derivative (numbering changes upon cyclization).[1]

Visualization of Workflows

The following diagrams illustrate the structural logic and experimental pathways.

G Start 2-(2-Aminoethyl)-6-bromophenol (HBr Salt) FreeBase Free Base (Reactive Intermediate) Start->FreeBase NaHCO3, EtOAc (Protocol A) NBoc N-Boc Protected Scaffold FreeBase->NBoc Boc2O, TEA (Protocol B) THIQ Tetrahydroisoquinoline (Pictet-Spengler) FreeBase->THIQ R-CHO, TFA (Protocol C) Suzuki Suzuki Coupling (Biaryl Synthesis) NBoc->Suzuki Ar-B(OH)2, Pd(0) (Orthogonal Coupling)

Caption: Divergent synthetic pathways: The free base serves as the pivot point for either direct cyclization (Red) or protected functionalization (Green).[1]

Structure Center Benzene Ring OH 1-OH (Phenol) Center->OH Amino 2-Ethylamine (Linker) Center->Amino Br 6-Bromo (Blocking/Leaving Group) Center->Br Pos4 4-Position (Cyclization Site) Center->Pos4 Nucleophilic Attack

Caption: Functional map of the scaffold showing the steric "pincer" (OH flanked by Br and Amine) and the open para-position for cyclization.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Solubility Soluble in Water, MeOH, DMSO.[1] Insoluble in Hexane.If salt doesn't dissolve in water, warm slightly to 35°C.
Free Base Stability < 24 hours at RT (Oxidation risk).Store under Argon/Nitrogen. If oil turns dark brown, purify via short silica plug.
Coupling Efficiency Br is sterically crowded by OH.Use active catalysts (e.g., Pd(dppf)Cl₂, SPhos) and bases like K₃PO₄.
Cyclization Regio. Favors para to OH (Position 4).If cyclization fails, ensure conditions are strictly anhydrous (use molecular sieves).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22717856, 3-(2-Aminoethyl)phenol hydrobromide. Retrieved from [Link]

  • Stöckigt, J., et al. (2011). Pictet-Spengler reaction in nature and organic chemistry. Natural Product Reports. (General reference for Pictet-Spengler mechanism on phenethylamines).
  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes. Retrieved from [Link][1]

Sources

Application

Laboratory applications of 2-(2-Aminoethyl)-6-bromophenol hydrobromide as a research chemical

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Molecule of Untapped Potential 2-(2-Aminoethyl)-6-bromophenol hydrobromide is a research c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Molecule of Untapped Potential

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a research chemical characterized by a unique combination of functional groups: a phenolic hydroxyl, a bromine atom ortho to the hydroxyl group, and an aminoethyl side chain. While specific applications for this exact molecule are not extensively documented in current literature, its structural motifs are present in a wide array of biologically active compounds. This guide provides a detailed exploration of its potential laboratory applications, grounded in the established activities of related bromophenol and aminoethylphenol derivatives. The protocols outlined below are designed to serve as a starting point for researchers to investigate the utility of this compound in their own discovery and development pipelines.

The bromophenol scaffold is a common feature in marine natural products and has been associated with a range of bioactivities, including anticancer, antibacterial, and antioxidant effects.[1][2][3][4][5] The aminoethylphenol moiety is also a key pharmacophore in various neuroactive compounds and other therapeutic agents. The strategic placement of the bromine atom can influence the electronic properties of the phenol and its potential for further synthetic modification.

This document will delve into three primary areas of potential research for 2-(2-Aminoethyl)-6-bromophenol hydrobromide: anticancer, neuroscience, and antimicrobial research, providing detailed protocols for each.

Physicochemical Properties and Safety

A thorough understanding of the chemical's properties and handling requirements is paramount before commencing any experimental work.

PropertyValueSource
Molecular Formula C₈H₁₁Br₂NOInferred
Molecular Weight 312.99 g/mol Inferred
Appearance Likely a solid, possibly crystalline[6]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.[7]
Stability May be hygroscopic. Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[8]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • May cause skin, eye, and respiratory tract irritation.[9]

  • In case of contact, rinse the affected area thoroughly with water.[9]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[8][9][10]

Application I: Anticancer Research - A Probe for Novel Cytotoxic Mechanisms

Scientific Rationale: Bromophenol derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell migration.[2][4] Some bromophenols have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[2] The structural similarity of 2-(2-Aminoethyl)-6-bromophenol hydrobromide to these active compounds suggests it may possess cytotoxic or cytostatic properties against cancer cell lines.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines a method to assess the effect of 2-(2-Aminoethyl)-6-bromophenol hydrobromide on the viability of a cancer cell line, such as the human lung carcinoma cell line A549.

Workflow for In Vitro Cytotoxicity Screening

G A Prepare Stock Solution of 2-(2-Aminoethyl)-6-bromophenol HBr in DMSO D Treat Cells with Serial Dilutions of the Test Compound A->D B Seed A549 Cancer Cells in a 96-well Plate C Incubate Cells for 24 hours B->C C->D E Incubate for 48-72 hours D->E F Add MTT Reagent to Each Well E->F G Incubate for 4 hours F->G H Solubilize Formazan Crystals with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC50 I->J

Caption: Workflow for MTT-based cell viability assay.

Materials:

  • 2-(2-Aminoethyl)-6-bromophenol hydrobromide

  • A549 human lung carcinoma cell line (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO), sterile

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(2-Aminoethyl)-6-bromophenol hydrobromide in sterile DMSO.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound from the stock solution in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the test compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.

Application II: Neuroscience Research - Exploring Neuroprotective Potential

Scientific Rationale: Phenolic compounds are widely studied for their neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities.[11][12][13][14] They can potentially cross the blood-brain barrier and exert their effects within the central nervous system.[12][13] The aminoethyl side chain is a common feature in many neurotransmitters and neuromodulators. Therefore, 2-(2-Aminoethyl)-6-bromophenol hydrobromide could be investigated for its ability to protect neurons from oxidative stress-induced cell death.

Protocol 2: Assessing Neuroprotective Effects Against Oxidative Stress in SH-SY5Y Cells

This protocol describes a method to evaluate the potential of 2-(2-Aminoethyl)-6-bromophenol hydrobromide to protect a human neuroblastoma cell line (SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Workflow for Neuroprotection Assay

G A Seed SH-SY5Y Cells in a 96-well Plate B Incubate for 24 hours A->B C Pre-treat Cells with 2-(2-Aminoethyl)-6-bromophenol HBr B->C D Incubate for 2-4 hours C->D E Induce Oxidative Stress with Hydrogen Peroxide (H₂O₂) D->E F Incubate for 24 hours E->F G Assess Cell Viability (e.g., using MTT or LDH assay) F->G H Analyze Data to Determine Neuroprotective Effect G->H

Caption: Workflow for assessing neuroprotective effects.

Materials:

  • 2-(2-Aminoethyl)-6-bromophenol hydrobromide

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • MTT reagent or a Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture and seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 2-(2-Aminoethyl)-6-bromophenol hydrobromide (determined from a preliminary cytotoxicity assay) for 2 to 4 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-300 µM, to be optimized).

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1, or by measuring LDH release into the culture medium according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. An increase in viability indicates a neuroprotective effect.

Application III: Antimicrobial Research - A Potential New Class of Antibacterial Agents

Scientific Rationale: Bromophenols derived from marine organisms have shown significant antimicrobial activities, including activity against multidrug-resistant bacteria like MRSA.[1][3] They can inhibit bacterial growth and biofilm formation.[3] The presence of the bromine atom is often crucial for this activity. 2-(2-Aminoethyl)-6-bromophenol hydrobromide can be screened for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of the test compound against Staphylococcus aureus.

Materials:

  • 2-(2-Aminoethyl)-6-bromophenol hydrobromide

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of 2-(2-Aminoethyl)-6-bromophenol hydrobromide in MHB in a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone). A known antibiotic like vancomycin can be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm.

Conclusion

2-(2-Aminoethyl)-6-bromophenol hydrobromide represents a promising, yet underexplored, research chemical. Based on the well-documented biological activities of its structural components, it holds significant potential for investigation in anticancer, neuroscience, and antimicrobial research. The protocols provided in this guide offer a robust framework for initiating these investigations. It is through such systematic exploration that the full therapeutic and scientific value of novel chemical entities can be unlocked.

References

  • Ly, T. N., Lan, L. M., Tsai, M. Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Wang, L., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. MDPI.
  • Ly, T. N., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available at: [Link]

  • Li, J., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. MDPI.
  • Cui, C., et al. (2017). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]

  • Safety Data Sheet for a related compound. (2012).
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. 2-Amino-6-bromophenol. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • HiMedia Laboratories. 2-Aminoethyl bromide hydrobromide. Available at: [Link]

  • ChemBK. 2-Aminoethylbromide Hydrobromide. Available at: [Link]

  • Öztaşkın, N., Göksu, S., Demir, Y., & Gülçin, İ. (2022). The synthesis of novel bromophenol derivatives. ResearchGate. Available at: [Link]

  • Loba Chemie. 2-BROMOETHYLAMINE HYDROBROMIDE. Available at: [Link]

  • Huston, R. C., & Ballard, M. M. o-BROMOPHENOL. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2025). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Available at: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available at: [Link]

  • MDPI. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Available at: [Link]

  • ResearchGate. Phenolic compounds that cross the blood-brain barrier exert positive health effects as central nervous system antioxidants. Available at: [Link]

  • PMC. (2024). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. Available at: [Link]

  • PubMed. (2006). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Available at: [Link]

  • PMC - NIH. (2008). Botanical phenolics and brain health. Available at: [Link]

  • MDPI. (2026). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Available at: [Link]

  • PubMed. (2020). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available at: [Link]

  • Dalton Transactions (RSC Publishing). (2024). Recent advances in the syntheses and emerging applications of 2D borophene-based nanomaterials with a focus on supercapacitors. Available at: [Link]

Sources

Method

Use of 2-(2-Aminoethyl)-6-bromophenol hydrobromide in neuropharmacological research

This Application Note and Protocol Guide details the use of 2-(2-Aminoethyl)-6-bromophenol hydrobromide , a specialized halogenated phenethylamine derivative used in neuropharmacological research. Application Note: 2-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(2-Aminoethyl)-6-bromophenol hydrobromide , a specialized halogenated phenethylamine derivative used in neuropharmacological research.

Application Note: 2-(2-Aminoethyl)-6-bromophenol Hydrobromide in Neuropharmacology

Introduction & Pharmacological Profile

2-(2-Aminoethyl)-6-bromophenol hydrobromide (often utilized as a structural isomer of brominated tyramine) is a critical chemical probe used to map the steric and electronic requirements of monoaminergic binding sites. Structurally, it features a phenol core with an ethylamine side chain at the ortho (2-) position and a bromine atom at the ortho (6-) position relative to the hydroxyl group.

Mechanism of Action & Utility

Unlike the classical neurotransmitter dopamine (3,4-dihydroxyphenethylamine) or the trace amine para-tyramine, this compound presents a unique 2,6-disubstituted phenol motif.[1] This structure makes it an invaluable tool for:

  • Probing Receptor Steric Tolerance: It is used to investigate the "ortho-effect" in ligand binding. The bulky bromine atom at the 6-position probes the spatial constraints of the orthosteric binding pocket of Dopamine (D2/D3) and Serotonin (5-HT2A/2C) receptors.

  • Trace Amine Associated Receptor (TAAR) Research: As a halogenated analog of ortho-tyramine, it serves as a ligand to study activation thresholds of TAAR1, a key regulator of monoaminergic transmission.[1]

  • Ion Channel Modulation: Emerging research links brominated tyramine derivatives to the inhibition of T-type Calcium Channels (CaV3.x) , relevant in epilepsy and pain signaling pathways.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Dopamine D2 Receptor)

Objective: To determine the binding affinity (


) of 2-(2-Aminoethyl)-6-bromophenol for the D2 receptor using [³H]-Raclopride as the reference ligand.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human Dopamine D2 receptor.

  • Radioligand: [³H]-Raclopride (Specific Activity: 70-87 Ci/mmol).

  • Test Compound: 2-(2-Aminoethyl)-6-bromophenol hydrobromide (dissolved in DMSO, final concentration <1%).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

Workflow:

  • Membrane Preparation:

    • Harvest CHO-K1 cells and homogenize in ice-cold Assay Buffer using a Polytron homogenizer (2 x 10 sec bursts).

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in buffer and repeat wash.

    • Resuspend final pellet to a protein concentration of 10-20 µ g/well .

  • Incubation:

    • In a 96-well plate, add:

      • 25 µL Test Compound (Concentration range:

        
         M to 
        
        
        
        M).
      • 25 µL [³H]-Raclopride (Final concentration: 2 nM).

      • 150 µL Membrane Suspension .

    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination & Counting:

    • Harvest onto GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

    • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

    • Dry filters and add liquid scintillation cocktail.

    • Measure radioactivity (CPM) using a Beta Counter.

Data Analysis: Calculate


 using non-linear regression (log(agonist) vs. response). Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).[1]
Protocol B: Functional Calcium Flux Assay (CaV3.2 Channel Inhibition)

Objective: To evaluate the antagonistic activity of the compound on T-type calcium channels.

Materials:

  • Cell Line: HEK293 cells stably expressing human CaV3.2.

  • Indicator: Fluo-4 AM (Calcium indicator dye).

  • Stimulus: High KCl buffer (to depolarize membrane).

Step-by-Step Methodology:

  • Dye Loading:

    • Seed cells in black-walled 96-well plates (50,000 cells/well) and culture overnight.

    • Remove media and load cells with 4 µM Fluo-4 AM in HBSS buffer + 0.02% Pluronic F-127.

    • Incubate for 45 min at 37°C, then 15 min at room temperature.

  • Compound Addition:

    • Wash cells 2x with Assay Buffer (HBSS, 20 mM HEPES).

    • Add 2-(2-Aminoethyl)-6-bromophenol (0.1 µM – 100 µM) and incubate for 20 minutes.

  • Measurement:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10 seconds.

    • Stimulation: Inject KCl (Final concentration 30 mM) to trigger Ca²⁺ influx.

    • Response: Record fluorescence for 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot % Inhibition vs. Log[Compound].

Visualization: Neuropharmacological Mechanism

The following diagram illustrates the dual potential of 2-(2-Aminoethyl)-6-bromophenol to modulate G-Protein Coupled Receptors (GPCRs) and Ion Channels.

Neuropharmacology cluster_GPCR GPCR Modulation (D2/TAAR1) cluster_IonChannel Ion Channel Blockade Compound 2-(2-Aminoethyl)- 6-bromophenol Receptor Monoamine Receptor (D2 / TAAR1) Compound->Receptor Binding (Ki) CaChannel T-type Ca2+ Channel (CaV3.x) Compound->CaChannel Pore Blockade GProtein G-Protein (Gi/Gs) Receptor->GProtein Activation/Inhibition Effector Adenylate Cyclase GProtein->Effector Signaling cAMP cAMP Levels (Modulation) Effector->cAMP CaInflux Ca2+ Influx CaChannel->CaInflux Inhibits Excitability Neuronal Excitability CaInflux->Excitability Reduces

Caption: Dual mechanistic pathway showing GPCR modulation (top) and potential ion channel blockade (bottom).[1]

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Aqueous solutions should be prepared fresh to prevent oxidation of the phenol group.

Troubleshooting Guide

IssuePossible CauseSolution
High Non-Specific Binding Lipophilicity of Bromine atomAdd 0.1% BSA to assay buffer; pre-soak filters in PEI.
Oxidation (Brown Solution) Phenol oxidationUse antioxidants (0.1 mM Ascorbic Acid) in buffers.
Precipitation in Buffer Low aqueous solubilityPredissolve in DMSO; ensure final DMSO < 1%.

References

  • Trace Amine Pharmacology

    • Title: "Trace amine-associated receptors as emerging therapeutic targets."

    • Source:Pharmacology & Therapeutics, 2016.[1]

    • URL:[Link]

  • Brominated Tyramine Derivatives (CaV3 Inhibition)

    • Title: "Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives."[2] (Contextual reference for bromotyramine bioactivity).

    • Source:Marine Drugs, 2018.[1]

    • URL:[Link][1]

  • Dopamine Receptor Binding Protocols

    • Title: "Guidelines for the pharmacological analysis of ligand binding to dopamine receptors."
    • Source:British Journal of Pharmacology, 2011.[1]

    • URL:[Link][1]

Sources

Application

Application Notes: 2-(2-Aminoethyl)-6-bromophenol Hydrobromide as a Multifunctional Synthetic Building Block

Introduction: A Trifecta of Reactivity in a Single Molecule In the landscape of modern drug discovery and fine chemical synthesis, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Reactivity in a Single Molecule

In the landscape of modern drug discovery and fine chemical synthesis, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, distinct points for chemical modification are invaluable assets, enabling the rapid generation of diverse molecular libraries. 2-(2-Aminoethyl)-6-bromophenol hydrobromide is a prime example of such a versatile scaffold. Its structure thoughtfully combines three key functional groups, each providing a handle for specific and orthogonal chemical transformations.

  • The ortho-Aminophenol Core: This moiety is a classic precursor for the synthesis of a wide array of nitrogen- and oxygen-containing six-membered heterocycles, most notably the 1,4-benzoxazine ring system, a privileged scaffold in medicinal chemistry.[1][2]

  • The Primary Aminoethyl Side Chain: A nucleophilic primary amine, tethered by a flexible ethyl linker, is ideal for derivatization through N-acylation, sulfonylation, or reductive amination, allowing for systematic modification of physicochemical properties.[3]

  • The Aryl Bromide: The bromine atom positioned on the aromatic ring serves as a robust handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[4]

This application note provides detailed protocols and expert insights into leveraging each of these reactive sites, demonstrating the utility of 2-(2-Aminoethyl)-6-bromophenol hydrobromide as a cornerstone for synthetic innovation.

Physicochemical Properties

PropertyValueSource
CAS Number 785726-85-4 (for free base)[5]
Molecular Formula C₈H₁₁Br₂NON/A
Molecular Weight 296.99 g/mol N/A
Appearance Off-white to light brown solidN/A
Form Hydrobromide SaltN/A

Note: The hydrobromide salt form enhances the stability and simplifies the handling of the otherwise reactive free amine.

Visualization of Synthetic Potential

The following diagram illustrates the three primary points of reactivity on the 2-(2-Aminoethyl)-6-bromophenol scaffold, which form the basis for the subsequent protocols.

Caption: Key reactive sites on 2-(2-Aminoethyl)-6-bromophenol.

Application 1: Synthesis of 1,4-Benzoxazine Scaffolds

The o-aminophenol motif is a well-established precursor for 1,4-benzoxazines, which are integral components of numerous pharmaceutical agents.[1] The classical approach involves the condensation of the aminophenol with an aldehyde or ketone.

Protocol 1: Synthesis of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine-6-ethanamine

This protocol details the cyclization using formaldehyde to form the dihydro-1,4-benzoxazine ring.

Causality Behind Experimental Choices:

  • Base: The starting material is a hydrobromide salt. A mild base like sodium bicarbonate is required to neutralize the salt and liberate the free amine and phenoxide in situ, which are the reactive species.

  • Solvent: A high-boiling, water-miscible solvent like 1,4-dioxane is chosen to ensure solubility of both the organic substrate and aqueous formaldehyde, and to allow for heating to drive the reaction to completion.

  • Reagent: Paraformaldehyde is a convenient solid source of formaldehyde, depolymerizing upon heating.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask, add 2-(2-Aminoethyl)-6-bromophenol hydrobromide (2.97 g, 10 mmol) and 1,4-dioxane (40 mL).

  • Neutralization: Add a solution of sodium bicarbonate (1.68 g, 20 mmol) in water (10 mL). Stir the suspension vigorously for 15 minutes at room temperature.

  • Reagent Addition: Add paraformaldehyde (0.60 g, 20 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath. Maintain stirring for 6-8 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up: Cool the reaction mixture to room temperature. Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and water (20 mL). Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of 2-10% methanol in dichloromethane to afford the pure product.

Self-Validating System:

  • TLC Analysis: Compare the reaction mixture spot with the starting material spot. The product should have a different Rf value.

  • Spectroscopic Confirmation:

    • ¹H NMR: Expect the disappearance of the phenolic -OH proton and the appearance of a new singlet for the O-CH₂-N methylene protons around 4.2-4.5 ppm.

    • Mass Spectrometry: The expected mass for the product (C₉H₁₁BrN₂O) should be observed.

Application 2: Derivatization via N-Acylation of the Side-Chain

Modification of the primary amine via acylation is a fundamental strategy in medicinal chemistry to introduce diverse functional groups and modulate properties such as lipophilicity and hydrogen bonding capacity.[3][6]

Protocol 2: N-Acetylation of 2-(2-Aminoethyl)-6-bromophenol

This protocol provides a robust method for acetylating the primary amine using acetic anhydride.

Causality Behind Experimental Choices:

  • Base (Triethylamine): A dual purpose is served: it neutralizes the hydrobromide salt and also scavenges the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[7]

  • Solvent (DCM): Dichloromethane is an excellent, relatively inert solvent for this reaction, ensuring solubility of the reactants while being easy to remove during work-up.

  • Temperature Control: The reaction is exothermic. Initial cooling in an ice bath prevents potential side reactions and ensures controlled addition of the highly reactive acetic anhydride.

Caption: Experimental workflow for N-Acylation.

Step-by-Step Methodology:

  • Setup: Suspend 2-(2-Aminoethyl)-6-bromophenol hydrobromide (2.97 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Cool the suspension in an ice bath (0 °C). Add triethylamine (Et₃N) (3.5 mL, 25 mmol) dropwise. Stir for 10 minutes.

  • Acylation: Slowly add acetic anhydride (1.13 mL, 12 mmol) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide is often of high purity but can be further purified by recrystallization from ethyl acetate/hexanes or by flash chromatography if necessary.

Self-Validating System:

  • IR Spectroscopy: Look for the appearance of a strong amide C=O stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • ¹H NMR: A new singlet corresponding to the acetyl methyl group (-COCH₃) will appear around 2.0 ppm, and the chemical shift of the methylene protons adjacent to the nitrogen will change.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a gateway to constructing C-C and C-N bonds, which are critical for elaborating molecular complexity.[4] Palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are powerful tools for this purpose.[4][8] It is often advantageous to first protect or modify the amino and hydroxyl groups (e.g., via the N-acylation in Protocol 2) before performing cross-coupling to avoid side reactions.

Protocol 3: Suzuki-Miyaura Coupling of the N-Acetylated Derivative

This protocol describes the coupling of the N-acetylated product with an arylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[9]

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[9]

  • Solvent System: A two-phase system like Toluene/Water or Dioxane/Water is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high yields.

Caption: Two-step workflow: N-Acylation followed by Suzuki Coupling.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine the N-acetylated product from Protocol 2 (e.g., 2.58 g, 10 mmol), the desired arylboronic acid (12 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add a solvent mixture of toluene (40 mL) and water (10 mL).

  • Inerting: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 95 °C under a positive pressure of inert gas. Stir for 12-16 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired biaryl product.

Self-Validating System:

  • ¹H NMR: The spectrum will show signals corresponding to the newly introduced aryl group, and the aromatic region will be significantly more complex.

  • Mass Spectrometry: The molecular weight of the product will correspond to the addition of the new aryl group and the loss of bromine.

Conclusion

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a highly valuable and versatile building block for synthetic chemistry. Its three distinct reactive centers can be addressed with high selectivity, enabling a modular approach to the synthesis of complex molecules. From constructing privileged heterocyclic cores like benzoxazines to systematically modifying a side-chain for structure-activity relationship (SAR) studies, and finally to elaborating the aromatic core via modern cross-coupling chemistry, this reagent empowers researchers to efficiently explore chemical space. The protocols outlined herein provide a robust and validated starting point for the application of this powerful synthetic tool.

References

  • Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. PMC. Available at: [Link]

  • Effect of phenol on the synthesis of benzoxazine. RSC Publishing. Available at: [Link]

  • Preparation of amino-functional benzoxazine monomers using TCP-protected o-aminophenol. ResearchGate. Available at: [Link]

  • Method for producing benzoxazine resin. Google Patents.
  • Autocatalysis Synthesis of Poly(benzoxazine-co-resol)-Based Polymer and Carbon Spheres. ACS Publications. Available at: [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. Available at: [Link]

  • Preparative Scale N-Acetylation of Aminoacylated tRNA. Protocol. Available at: [Link]

  • Process for the preparation of N-acylated aminophenols. Google Patents.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]

  • (E)-2-[(2-Amino-4,5-dibromo-phen-yl)imino-meth-yl]-6-methoxy-phenol. ResearchGate. Available at: [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. Available at: [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed. Available at: [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available at: [Link]

  • 2,6-Dibromophenol. PubChem. Available at: [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI. Available at: [Link]

  • Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!. Available at: [Link]

  • 4-(2-Aminoethyl)morpholine at BMRB. BMRB. Available at: [Link]

  • Heterocyclic derivatives and methods of use thereof. Google Patents.
  • Method for preparing 4-(2-aminoethyl)phenol. Google Patents.
  • The Chemical Synthesis of 2-Bromophenol: Insights for Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-Bromoethylamine hydrobromide. PubChem. Available at: [Link]

  • Building Block-Centric Approach to DNA-Encoded Library Design. PMC. Available at: [Link]

  • Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers. Available at: [Link]

  • Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. PubMed. Available at: [Link]

  • A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. MDPI. Available at: [Link]

  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. AJOL.info. Available at: [Link]

  • Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal. Available at: [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(2-Aminoethyl)-6-bromophenol Hydrobromide

Welcome to the technical support center for the purification of crude 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

Q1: What are the most likely impurities in my crude 2-(2-Aminoethyl)-6-bromophenol hydrobromide?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-brominated species: Such as 2,6-dibromophenol, which can arise if bromination conditions are not carefully controlled.[1]

  • Positional isomers: Bromination at other positions on the aromatic ring.

  • By-products from side reactions: Depending on the specific reagents and conditions used.

  • Solvent residues: Residual solvents from the reaction and initial work-up.

A thorough understanding of your synthetic pathway is the first critical step in designing an effective purification strategy.

Q2: My crude product is a dark, oily substance. Is this normal, and how can I handle it?

A2: It is not uncommon for crude amine salts, particularly phenols, to be dark and oily due to the presence of oxidized impurities and other colored by-products. Amines, in general, can be susceptible to oxidation, especially when exposed to light or acidic conditions for prolonged periods.[2] The hydrobromide salt form helps to stabilize the amine, but impurities can still lead to a non-crystalline initial product. The purification methods detailed in this guide are designed to address these issues and yield a crystalline, pure solid.

Q3: What are the primary purification techniques for 2-(2-Aminoethyl)-6-bromophenol hydrobromide?

A3: The most effective purification methods for this compound and similar amine hydrobromide salts are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: This technique is invaluable for separating complex mixtures, especially when impurities have similar polarities to the product.[3][4] For basic amines like 2-(2-Aminoethyl)-6-bromophenol, special considerations are needed to prevent interactions with the stationary phase.[5]

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the amine to move it between aqueous and organic phases, effectively separating it from neutral or acidic impurities.[6][7]

The choice of method will depend on the nature and quantity of the impurities present in your crude material.

II. Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product will not crystallize. - The chosen solvent is too good at all temperatures.- The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization.- Try adding a less polar "anti-solvent" dropwise until turbidity persists. Then, heat to redissolve and cool slowly.- Concentrate the solution by carefully evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of the pure product if available.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is too high, causing the product to melt before it dissolves.- The rate of cooling is too fast.- High concentration of impurities.- Use a lower-boiling solvent or a solvent mixture.- Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.- Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove some impurities before recrystallization.
Poor recovery of the purified product. - The product has significant solubility in the cold solvent.- Too much solvent was used for recrystallization.- Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored despite purification. - Colored impurities are co-crystallizing with the product.- The product itself is degrading or oxidizing.- Add a small amount of activated charcoal to the hot solution, then filter through celite to remove the charcoal and adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of your product.- Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product streaks down the column or does not elute. - The acidic nature of silica gel is strongly interacting with the basic amine.[5]- Add a small amount of a competing amine, such as triethylamine (0.5-1%), to the eluent system. This will "neutralize" the acidic sites on the silica.[5][8]- Use a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[8][9]
Poor separation of product and impurities. - The eluent system is either too polar or not polar enough.- The column was not packed properly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product.- A common solvent system for polar amines is a gradient of methanol in dichloromethane.[5]- Ensure the column is packed uniformly without any air bubbles or cracks.
Product appears to be decomposing on the column. - The prolonged contact time with the acidic silica gel is causing degradation.[8]- Use flash column chromatography to minimize the time the compound spends on the column.- Switch to a less acidic stationary phase like neutral alumina.[3]

III. Detailed Purification Protocols

Here we provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Recrystallization from an Alcohol/Ether Mixture

This protocol is effective for removing less polar impurities. The principle is to dissolve the polar hydrobromide salt in a polar solvent and then add a less polar anti-solvent to induce crystallization.

Step-by-Step Methodology:

  • Place the crude 2-(2-Aminoethyl)-6-bromophenol hydrobromide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable alcohol (e.g., methanol or ethanol) and gently heat the mixture to dissolve the solid.

  • Once fully dissolved, slowly add a less polar solvent, such as diethyl ether or tert-butyl methyl ether, dropwise until the solution becomes slightly cloudy.

  • Gently heat the mixture again until the solution becomes clear.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold ether.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the product from impurities with similar solubility characteristics. The use of an amine-modified eluent is crucial for successful purification on silica gel.

Step-by-Step Methodology:

  • Prepare the Eluent: A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). To this, add 0.5-1% triethylamine (TEA) by volume.[5] For example, for 1 liter of eluent, use 900 mL DCM, 100 mL MeOH, and 5-10 mL TEA.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent. Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elute the Column: Begin eluting with a less polar solvent mixture (e.g., 2-5% MeOH in DCM with 1% TEA) and gradually increase the polarity by increasing the percentage of methanol.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification via Acid-Base Extraction

This technique is useful for removing neutral or acidic impurities. It involves converting the hydrobromide salt to the free base, extracting it into an organic solvent, and then converting it back to the hydrobromide salt.

Step-by-Step Methodology:

  • Dissolve the crude hydrobromide salt in water.

  • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, until the pH of the aqueous solution is basic (pH > 8). This will neutralize the hydrobromic acid and form the free amine of 2-(2-Aminoethyl)-6-bromophenol.

  • Extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane. The free amine will move into the organic layer.[7]

  • Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • To the dried organic solution, slowly add a solution of HBr in a suitable solvent (e.g., HBr in acetic acid or ethereal HBr) until precipitation of the hydrobromide salt is complete.

  • Collect the precipitated pure 2-(2-Aminoethyl)-6-bromophenol hydrobromide by vacuum filtration.

  • Wash the collected solid with the organic solvent used for the extraction and dry under vacuum.

IV. Visualized Workflows

The following diagrams illustrate the decision-making process and workflows for the purification of 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

Purification_Workflow Crude_Product Crude Product (Oily or Solid) Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex Mixture Acid_Base_Extraction Acid-Base Extraction Initial_Analysis->Acid_Base_Extraction Neutral/Acidic Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: General purification workflow decision tree.

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Product Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent Change Solvent / Cool Slower Oiling_Out->Change_Solvent Yes Successful_Crystallization Successful Crystallization No_Crystals->Successful_Crystallization No Induce_Nucleation Induce Nucleation (Scratch/Seed) No_Crystals->Induce_Nucleation Yes Change_Solvent->Start Induce_Nucleation->Start

Caption: Troubleshooting logic for recrystallization.

V. References

  • Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]

  • Process for the purification of p-aminophenol - European Patent Office - EP 0041837 B1. Available at:

  • Process for the purification of p-aminophenol - European Patent Office - EP 0041837 A1. Available at:

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • US3703598A - Purification of p-aminophenol - Google Patents. Available at:

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics - MDPI. Available at: [Link]

  • Analysis of heterocyclic aromatic amines - PubMed. Available at: [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents. Available at:

  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents. Available at:

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Available at: [Link]

  • Column chromatography - Columbia University. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. Available at: [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. Available at: [Link]

  • Is it possible to purify imine using column chromatography? - ResearchGate. Available at: [Link]

  • β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. Available at: [Link]

  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2 - The Royal Society of Chemistry. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. Available at: [Link]

  • 2-Aminoethyl bromide hydrobromide - HiMedia Laboratories. Available at: [Link]

  • 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Available at: [Link]

  • The synthesis of novel bromophenol derivatives. - ResearchGate. Available at: [Link]

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents. Available at:

  • 2-Amino-6-bromophenol | C6H6BrNO | CID 15531506 - PubChem - NIH. Available at: [Link]

  • CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents. Available at:

Sources

Optimization

Long-term stability and optimal storage conditions for 2-(2-Aminoethyl)-6-bromophenol hydrobromide

Welcome to the technical support guide for 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical principles governing substituted phenols and their hydrobromide salts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 2-(2-Aminoethyl)-6-bromophenol hydrobromide?

To ensure the long-term integrity of 2-(2-Aminoethyl)-6-bromophenol hydrobromide, it is crucial to control environmental factors that can accelerate its degradation. The primary concerns for this molecule are oxidation, light exposure, and moisture.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the phenol and amino groups.
Light Amber vial or light-blocking containerPrevents photolytic degradation. Phenolic compounds can be light-sensitive.[1]
Moisture Tightly sealed container with desiccantHydrobromide salts can be hygroscopic, and moisture can promote degradation.[2]

For optimal long-term stability, we recommend storing the solid compound in a tightly sealed amber glass vial, backfilled with an inert gas like argon or nitrogen, and placed in a refrigerator at 2-8°C.

Q2: How does the hydrobromide salt form contribute to the stability of the compound?

The formation of a hydrobromide salt is a common strategy in drug development to enhance the stability and solubility of a parent molecule.[3] For 2-(2-Aminoethyl)-6-bromophenol, the basic aminoethyl group is protonated by hydrobromic acid. This has several advantages:

  • Increased Stability: Salt forms are generally more crystalline and have higher melting points than their free base counterparts, which can lead to greater thermal stability.[4]

  • Reduced Reactivity: Protonation of the amino group decreases its nucleophilicity, reducing its susceptibility to certain degradation reactions.

  • Improved Solubility: While not directly related to stability, the salt form often improves aqueous solubility, which is a desirable property for many experimental applications.[3]

However, it's important to note that hydrobromide salts can be susceptible to disproportionation in the presence of moisture, where the salt reverts to the free base and hydrobromic acid.[5] This underscores the importance of storage in a dry environment.

Q3: What are the likely degradation pathways for this compound?

While specific degradation studies on 2-(2-Aminoethyl)-6-bromophenol hydrobromide are not extensively published, we can infer potential degradation pathways based on its chemical structure, which contains a substituted phenol and a primary amine.

  • Oxidation: The phenol moiety is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts. The amino group can also undergo oxidation.

  • Photodegradation: Aromatic compounds, especially phenols, can be sensitive to light.[1] Exposure to UV or even ambient light over extended periods can lead to complex degradation pathways.

  • Hydrolysis (in solution): While the hydrobromide salt is stable in its solid form under dry conditions, in aqueous solutions, the stability will be pH-dependent. At higher pH, the equilibrium will shift towards the more reactive free base form.

DegradationPathways Compound 2-(2-Aminoethyl)-6-bromophenol HBr Oxidized Oxidized Products (e.g., Quinones) Compound->Oxidized O2, light, metal ions Photodegraded Photodegradation Products Compound->Photodegraded UV/Light FreeBase Free Base (in solution at high pH) Compound->FreeBase High pH (solution)

Caption: Potential degradation pathways for 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

Troubleshooting Guide

Problem: The solid compound has changed color (e.g., from off-white to yellowish or brownish).
  • Potential Cause: This is a common indicator of oxidation of the phenolic group. This may have been caused by improper storage, such as exposure to air (oxygen) or light over time.

  • Recommended Action:

    • Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical method, such as HPLC with UV detection or LC-MS, to quantify the extent of degradation.

    • Purification: If the level of impurity is significant, consider repurifying the compound if a high degree of purity is critical for your application.

    • Review Storage: Ensure that going forward, the compound is stored under an inert atmosphere (argon or nitrogen) and protected from light.

Problem: I am observing poor solubility or inconsistent results in my aqueous-based assays.
  • Potential Cause 1: pH of the solution. The solubility of the hydrobromide salt is generally good in acidic to neutral aqueous solutions. However, if your buffer system is basic, the compound may convert to its less soluble free base form, leading to precipitation or inconsistent concentrations.

  • Recommended Action 1:

    • Check the pH of your experimental buffer.

    • If possible, adjust the pH to be slightly acidic (e.g., pH 5-6.5) to maintain the protonated, more soluble form of the compound.

    • If a basic pH is required for the experiment, consider preparing a concentrated stock solution in a suitable solvent (e.g., DMSO or a slightly acidic buffer) and then diluting it into the final assay buffer immediately before use.

  • Potential Cause 2: Compound Degradation. If the compound has degraded, the degradation products may have different solubility profiles or may interfere with your assay.

  • Recommended Action 2:

    • Confirm the purity of your solid material as described above.

    • Prepare fresh solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially if not protected from light and stored at room temperature.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol is designed to minimize degradation during the preparation of stock solutions.

  • Pre-weighing Preparation: Allow the vial of 2-(2-Aminoethyl)-6-bromophenol hydrobromide to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Weighing: Quickly weigh the desired amount of the compound in a fume hood. Minimize the time the container is open to the atmosphere.

  • Solvent Selection: For a concentrated stock solution, consider using a high-quality, anhydrous solvent such as DMSO or ethanol. If an aqueous buffer is required, use a deoxygenated buffer with a slightly acidic pH (e.g., pH 5.0-6.5).

  • Dissolution: Add the solvent to the solid and mix thoroughly until fully dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Store stock solutions in amber or foil-wrapped vials to protect from light.

    • For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended.

    • For longer-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: A General Approach for a User-Defined Long-Term Stability Study

If the long-term stability of this compound is critical for your project, you can perform an in-house stability study.

StabilityStudy cluster_0 Setup cluster_1 Analysis Start Start with a new, high-purity batch Aliquot Aliquot into multiple vials Start->Aliquot Conditions Store aliquots under different conditions (e.g., 2-8°C, RT, 40°C; with/without desiccant) Aliquot->Conditions Timepoints Pull samples at defined time points (e.g., 0, 1, 3, 6, 12 months) Conditions->Timepoints Store for duration Analysis Analyze purity by a stability-indicating method (e.g., HPLC) Timepoints->Analysis Compare Compare results to the T=0 sample Analysis->Compare Conclusion Determine Shelf-Life Compare->Conclusion Evaluate degradation rate

Caption: Workflow for a user-defined stability study.

  • Objective: To determine the degradation rate of 2-(2-Aminoethyl)-6-bromophenol hydrobromide under your specific storage conditions.

  • Materials:

    • A single, high-purity lot of the compound.

    • Amber glass vials.

    • Environmental chambers or ovens set to desired temperatures (e.g., 4°C, 25°C, 40°C).

    • Desiccant packs.

    • A validated stability-indicating analytical method (e.g., a gradient RP-HPLC method that can separate the parent compound from its degradation products).

  • Procedure:

    • Time Zero (T=0) Analysis: Immediately upon receiving the compound, perform a full analysis (e.g., HPLC purity, appearance, etc.). This will serve as your baseline.

    • Sample Preparation: Aliquot the solid compound into multiple amber vials for each storage condition to be tested. For each condition, prepare enough vials to cover all your time points.

    • Storage: Place the vials in their respective storage conditions.

    • Time Point Analysis: At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition. Allow it to equilibrate to room temperature and then perform the same full analysis as in the T=0 step.

    • Data Analysis: Plot the purity of the compound versus time for each storage condition. This will allow you to determine the shelf-life and optimal storage conditions for your specific needs.

This structured approach will provide you with robust data on the long-term stability of 2-(2-Aminoethyl)-6-bromophenol hydrobromide, ensuring the integrity and reproducibility of your research.

References

  • Biodeg. (n.d.). Phenol Handling.
  • Fisher Scientific. (2015, May 27). Safety Data Sheet: 2-Amino-4-bromophenol, 98%.
  • Khan, F. N., & Raghuvanshi, R. S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(11), 2898.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Goud, N. R., et al. (2014). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 11(8), 2663–2676.
  • Unknown author. (n.d.). PHENOL.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet.
  • Massive Bio. (2026, January 11). Phenol.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • Ramesh, S., et al. (2025, January 14). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. DOI:10.1039/D4CE01278J.

Sources

Troubleshooting

Addressing common challenges in experiments with 2-(2-Aminoethyl)-6-bromophenol hydrobromide

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals working with 2-(2-Aminoethyl)-6-bromophenol hydrobromide. It provides in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with 2-(2-Aminoethyl)-6-bromophenol hydrobromide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its experimental use. Our focus is on explaining the causality behind experimental phenomena and providing robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and storage of 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

Q1: What are the primary safety precautions for handling this compound?

A1: 2-(2-Aminoethyl)-6-bromophenol hydrobromide and related brominated phenols are classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Standard personal protective equipment (PPE) is mandatory: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4] Avoid creating dust; if handling a powder, a respirator may be required. In case of accidental contact, wash skin thoroughly with soap and water, and flush eyes with water for at least 15 minutes.[1]

Q2: How should I store 2-(2-Aminoethyl)-6-bromophenol hydrobromide?

A2: This compound is susceptible to oxidation and light-induced degradation, common issues for aminophenols.[5] Store it in a tightly sealed, amber glass vial in a cool, dry, and dark place.[5][6] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent the gradual discoloration and degradation caused by atmospheric oxygen.[5]

Q3: The compound is a hydrobromide salt. How does this affect its properties and use in reactions?

A3: The hydrobromide salt form means the aminoethyl group is protonated (-NH3⁺Br⁻). This has two major implications:

  • Solubility: The salt form is generally more soluble in polar protic solvents like water or methanol than its corresponding free base. However, its solubility in less polar organic solvents may be limited.

  • Reactivity: The protonated amino group is deactivating and acts as a meta-director for electrophilic aromatic substitution.[7] For reactions involving the amino group itself (e.g., N-acylation) or to increase the ring's reactivity for electrophilic substitution, it must first be neutralized to the free amine by adding a non-nucleophilic base.[7]

Q4: My compound has turned a pink or brownish color. Is it still usable?

A4: Discoloration is a tell-tale sign of oxidation.[5] Aminophenols are readily oxidized, especially when exposed to air and light, forming colored quinone-imine type structures.[5] While slight discoloration might not significantly impact some robust reactions, it indicates the presence of impurities. For sensitive applications or when high purity is required, it is best to use fresh, unoxidized material or purify the discolored compound by recrystallization or column chromatography if possible. Using an antioxidant like ascorbic acid in solutions can help prevent degradation during analysis.[5]

Troubleshooting Guide: Common Experimental Challenges

This section provides a problem-cause-solution framework for issues that may arise during experimentation.

Issue 1: Poor or Inconsistent Solubility
  • Potential Cause 1: Incorrect Solvent Choice. The hydrobromide salt's polarity makes it challenging to dissolve in nonpolar organic solvents.

  • Solution: Consult the solubility data below. For reactions requiring organic solvents, consider using polar aprotic solvents like DMF or DMSO. Alternatively, a co-solvent system (e.g., methanol/dichloromethane) might be effective.

  • Potential Cause 2: pH of the Medium. In aqueous or protic solutions, the pH is critical. The compound is most soluble in its salt form at acidic to neutral pH. Attempting to dissolve it in a basic solution without sufficient buffering can cause it to crash out as the less soluble free base.

  • Solution: For aqueous applications, use a buffered solution with a pH below the pKa of the phenolic proton to maintain solubility. If you need to generate the free base in situ for a reaction, add the base slowly to a well-stirred suspension of the hydrobromide salt in the reaction solvent.

  • Potential Cause 3: Low Dissolution Rate. The compound may dissolve slowly, especially in larger quantities or at low temperatures.

  • Solution: Gentle heating and sonication can significantly accelerate dissolution.[8] However, avoid excessive heat, as it can promote degradation.[8]

SolventTypePredicted SolubilityRationale & Notes
WaterPolar ProticHighThe hydrobromide salt is ionic, favoring dissolution in water.
Methanol / EthanolPolar ProticModerate to HighGood for dissolving the salt, but less polar than water.
DMSO / DMFPolar AproticModerateCan dissolve both polar and some nonpolar compounds. Useful for reactions.
AcetonitrilePolar AproticLow to ModerateLess polar than DMSO/DMF.
Dichloromethane (DCM)NonpolarVery LowThe ionic salt form is insoluble in nonpolar solvents.
Diethyl Ether / HexanesNonpolarInsolubleIncompatible with the ionic nature of the compound.

Note: This table provides estimated solubilities based on chemical principles. Empirical verification is recommended.

Issue 2: Low Reaction Yield or Stalled Reaction
  • Potential Cause 1: Incomplete Neutralization of the Amine. For reactions where the free amino group is the nucleophile (e.g., amide bond formation, reductive amination), the reaction will not proceed if the amine remains protonated.

  • Solution: Add at least one full equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to the reaction mixture to liberate the free amine. It is often beneficial to add a slight excess (1.1-1.2 equivalents). Monitor the neutralization by checking the pH of an aqueous aliquot.

  • Potential Cause 2: Oxidation of the Phenol or Amine. The aminophenol moiety is highly susceptible to oxidation, which can be catalyzed by trace metals or occur under aerobic conditions, leading to complex side products and reduced yield.[5][7]

  • Solution: Employ air-free techniques.[5] Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon). If applicable, adding a radical scavenger or a chelating agent like EDTA to sequester catalytic metal ions can be beneficial.

  • Potential Cause 3: Steric Hindrance. The bromine atom ortho to the phenol group can sterically hinder reactions at the phenol or the adjacent ring positions.

  • Solution: This is an intrinsic property of the molecule. You may need to use more forcing reaction conditions (higher temperature, longer reaction times) or a more reactive catalyst/reagent to overcome the steric barrier. For example, in a cross-coupling reaction, a bulkier phosphine ligand might be required.[9]

G start Low Reaction Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_neutralization Is the Amine the Nucleophile? check_reagents->check_neutralization Reagents OK add_base Add 1.1 eq. of Non-Nucleophilic Base (e.g., TEA) check_neutralization->add_base Yes check_oxidation Is the Mixture Discolored? check_neutralization->check_oxidation No add_base->check_oxidation use_inert Use Degassed Solvents & Inert Atmosphere (N2/Ar) check_oxidation->use_inert Yes check_conditions Review Reaction Conditions (Temp, Time) check_oxidation->check_conditions No use_inert->check_conditions increase_severity Increase Temperature or Reaction Time check_conditions->increase_severity No Improvement reassess Reassess Strategy / Consult Literature check_conditions->reassess Improvement Noted increase_severity->reassess

Caption: A decision tree for troubleshooting low reaction yields.

Issue 3: Multiple or Unexpected Products
  • Potential Cause 1: Poly-substitution on the Aromatic Ring. The powerful activating effects of the amino and hydroxyl groups can lead to multiple substitutions in electrophilic aromatic substitution reactions, even with the deactivating effect of the bromine atom.[7]

  • Solution: Use milder reaction conditions (lower temperature, less reactive electrophile) and control the stoichiometry carefully. Protecting one of the activating groups (e.g., acylating the amine) before performing the ring substitution can provide better regiochemical control.

  • Potential Cause 2: Competing N- vs. O-Reactivity. In reactions with electrophiles (e.g., alkyl halides, acyl chlorides), both the amino and phenolic hydroxyl groups can be reactive. The free amine is generally more nucleophilic than the phenol, but O-alkylation or O-acylation can occur, especially under basic conditions that deprotonate the phenol.

  • Solution:

    • For N-selectivity: Run the reaction under neutral or slightly basic conditions without a strong base that would deprotonate the phenol. Using aprotic solvents can also favor N-alkylation.

    • For O-selectivity: Protect the more nucleophilic amine first (e.g., as a Boc-carbamate), then perform the reaction on the hydroxyl group, followed by deprotection.

G cluster_0 Reaction with Electrophile (E+) Compound Free Base Form N_Product N-Substituted Product (Major under neutral conditions) Compound->N_Product Path A: Amine Nucleophile O_Product O-Substituted Product (Favored with strong base) Compound->O_Product Path B: Phenolate Nucleophile

Caption: Competing reaction pathways for electrophilic attack.

Issue 4: Difficulty with Product Purification/Isolation
  • Potential Cause 1: High Polarity of the Product. The presence of the amino and hydroxyl groups makes many derivatives of this compound highly polar, leading to poor mobility in normal-phase column chromatography and difficult extraction from aqueous media.

  • Solution:

    • Chromatography: Use a more polar mobile phase (e.g., with methanol or ammonia in DCM/EtOAc). If streaking occurs, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape. Reverse-phase HPLC is also a highly effective alternative.[10]

    • Extraction: To extract a basic product into an organic layer, first basify the aqueous layer to deprotonate the amine and increase its lipophilicity. Conversely, to keep an amphoteric product in the aqueous layer, adjust the pH to its isoelectric point.

Experimental Protocols

The following are generalized, self-validating protocols that serve as a starting point for your experiments. Always perform a small-scale test reaction first.

Protocol 1: General N-Acylation
  • Objective: To form an amide bond at the primary amine.

  • Methodology:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-Aminoethyl)-6-bromophenol hydrobromide (1.0 equiv).

    • Dissolution: Add a suitable polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

    • Neutralization: Add a non-nucleophilic base such as triethylamine (1.1 equiv). Stir for 10-15 minutes at room temperature.

    • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or acid anhydride (1.05 equiv) dropwise via syringe.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

    • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or DCM. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Suzuki-Miyaura Cross-Coupling
  • Objective: To form a C-C bond at the C-Br position.

  • Methodology:

    • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 2-(2-Aminoethyl)-6-bromophenol hydrobromide (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[9]

    • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).[9]

    • Reaction: Heat the mixture to 85-100 °C and stir for 12-24 hours.

    • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (typically) indicates product formation.

    • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

    • Characterization: Confirm the structure and purity of the product using appropriate analytical methods (NMR, MS).

References

  • Vertex AI Search. (2012).
  • Thermo Fisher Scientific. (2025).
  • Enamine. (n.d.).
  • Spectrum Chemical. (2018).
  • Sigma-Aldrich. (2025).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Amino-5-bromophenol Hydrochloride Isomers.
  • PubChem - NIH. (n.d.). 2-Amino-6-bromophenol.
  • PubMed. (2013).
  • PubMed. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol....
  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds....
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2,6-Dibromophenol in Aqueous Solutions.
  • Benchchem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine....

Sources

Optimization

Optimization of reaction parameters for 2-(2-Aminoethyl)-6-bromophenol hydrobromide synthesis

Technical Support Center: Synthesis of 2-(2-Aminoethyl)-6-bromophenol Hydrobromide Welcome to the technical support center for the synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Aminoethyl)-6-bromophenol Hydrobromide

Welcome to the technical support center for the synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Instead of a rigid protocol, we present a series of frequently asked questions and troubleshooting scenarios that address common challenges encountered in the lab, from reaction setup to final product characterization. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play.

Overview of the Synthetic Strategy

The synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical pathway involves the demethylation of a readily available methoxy-protected precursor, followed by conversion to the hydrobromide salt. This guide will focus on troubleshooting this specific, efficient route.

Below is a high-level workflow diagram illustrating the key stages of the synthesis.

Synthesis_Workflow Start Starting Material (2-Bromo-6-methoxyphenethylamine) Demethylation Demethylation Reaction (BBr3) Start->Demethylation Step 1 Workup Aqueous Workup & Extraction Demethylation->Workup Step 2 Purification Free Base Purification (Chromatography/Crystallization) Workup->Purification Step 3 Salt_Formation Salt Formation (HBr Addition) Purification->Salt_Formation Step 4 Final_Product Final Product Isolation & Characterization Salt_Formation->Final_Product Step 5

Caption: High-level workflow for the synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

Frequently Asked Questions & Troubleshooting Guide

Section 1: The Demethylation Reaction

The cleavage of the aryl methyl ether is a critical step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, but its reactivity demands precise handling.[1]

Question 1: My demethylation reaction is showing low conversion, and I'm recovering a lot of my starting material, 2-bromo-6-methoxyphenethylamine. What went wrong?

Answer: Low conversion in BBr₃ demethylations is a common issue often linked to reagent activity, stoichiometry, or temperature.

  • Cause 1: Inactive BBr₃: Boron tribromide is extremely sensitive to moisture. If it has been handled improperly or is from an old stock, it may be partially hydrolyzed, reducing its effective concentration.

    • Solution: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (Nitrogen or Argon). A simple test for activity is to carefully observe the fuming when the septum is pierced; vigorous fuming indicates active reagent.

  • Cause 2: Insufficient Stoichiometry: While theoretically one equivalent of BBr₃ is needed per methoxy group, the presence of the basic amino group in your substrate will consume an additional equivalent by forming an amine-borane complex.

    • Solution: A minimum of 2.2-2.5 equivalents of BBr₃ is recommended. The first equivalent neutralizes the amine, and the subsequent equivalent(s) perform the demethylation. It is advisable to perform a small-scale trial to optimize the exact stoichiometry for your specific substrate and reagent purity.

  • Cause 3: Reaction Temperature Too Low: While the initial addition of BBr₃ is done at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction, the reaction often needs to be warmed to room temperature or even gently heated to proceed to completion.[1]

    • Solution: After the dropwise addition of BBr₃ at 0 °C, allow the reaction to stir at room temperature for several hours (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Question 2: My reaction turned into a dark, tarry mess upon adding BBr₃, and my yield of the desired product is very low. What causes this decomposition?

Answer: Decomposition is typically a result of temperature control issues or the presence of impurities.

  • Cause 1: Uncontrolled Exotherm: The reaction of BBr₃ with the solvent (like Dichloromethane, DCM) and the substrate is highly exothermic. If BBr₃ is added too quickly, localized heating can occur, leading to degradation of the sensitive phenol product and starting material.

    • Solution: Ensure the reaction flask is well-immersed in a cooling bath (ice-water or dry ice/acetone). Add the BBr₃ solution dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes) to maintain a stable internal temperature.

  • Cause 2: Inappropriate Solvent: While DCM is common, ensure it is anhydrous. The presence of water not only deactivates the BBr₃ but can also lead to the formation of HBr in situ, which can promote side reactions.

    • Solution: Use a dry, non-protic solvent such as anhydrous DCM, freshly distilled from a suitable drying agent like calcium hydride.

Below is a diagram illustrating the main demethylation reaction and a potential side reaction pathway.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction SM 2-Bromo-6-methoxyphenethylamine Intermediate Amine-Borane Complex SM->Intermediate + 1 eq BBr3 Reagent1 + BBr3 (≥ 2.2 eq) DCM, 0°C to RT Degradation Degradation Products (Tar) SM->Degradation Product_Free 2-(2-Aminoethyl)-6-bromophenol (Free Base) Intermediate->Product_Free + 1.2 eq BBr3 Reagent2 Workup (MeOH, H2O) Excess_Heat Uncontrolled Exotherm (Fast BBr3 Addition) Excess_Heat->Degradation

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 2-(2-Aminoethyl)-6-bromophenol hydrobromide

Prepared by the Senior Application Science Team Welcome to the technical support center for 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common solubility issues encountered with this compound. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to ensure successful preparation of your solutions.

Overview: Why Can Solubility Be a Challenge?

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a bifunctional molecule containing both a weakly acidic phenolic hydroxyl group and a basic aminoethyl group. It is supplied as a hydrobromide salt to enhance its initial aqueous solubility. However, the interplay between these two ionizable groups across different pH ranges can lead to significant changes in solubility, often resulting in precipitation if not handled correctly.

The key to resolving these issues lies in understanding the protonation state of the molecule in your chosen solvent system.

  • Amino Group (pKa ~9-10): The primary amine is protonated in the hydrobromide salt form (R-NH₃⁺), which is polar and favors solubility in aqueous media.[1][2][3]

  • Phenolic Group (pKa ~8-10): The hydroxyl group is a weak acid. At pH values below its pKa, it is neutral (R-OH), making it less polar. Above its pKa, it deprotonates to a phenoxide ion (R-O⁻), which increases its polarity and aqueous solubility.[4][5][6]

The solubility minimum often occurs at the isoelectric point (pI), where the molecule has a net neutral charge, making it least soluble in water. This guide will walk you through how to control these factors to your advantage.

Troubleshooting Guide: Practical Solutions for Common Issues

This section addresses specific problems in a question-and-answer format, providing both the "how" and the "why" for each step.

Q1: My 2-(2-Aminoethyl)-6-bromophenol hydrobromide is not dissolving in neutral water or my buffer (e.g., PBS pH 7.4). What should I do?

This is the most common issue and is often due to the compound being near its isoelectric point at neutral pH.

Root Cause Analysis: In its salt form, the compound dissolves to create a slightly acidic solution. When added to a neutral buffer, the pH environment can cause the molecule to adopt a zwitterionic form with limited solubility.

Recommended Protocol: Acid-First Dissolution

  • Initial Solvent: Begin by adding the desired volume of deionized water or a slightly acidic buffer (e.g., 50 mM Citrate Buffer, pH 4.0) to your weighed compound. Do NOT start with a neutral or alkaline buffer.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. If solid material persists, proceed to sonication.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This provides energy to break up the crystal lattice and promote solvation.

  • Gentle Warming: If the compound is still not fully dissolved, warm the solution to 37-40°C in a water bath while stirring. Avoid excessive heat, as phenols can be susceptible to degradation.

  • pH Adjustment (If Necessary): Once the compound is fully dissolved in the acidic solution, you can slowly and carefully adjust the pH upwards to your target experimental pH using a dilute base (e.g., 0.1 M NaOH) while stirring constantly. Be aware that precipitation may still occur if your final concentration is above the solubility limit at the target pH.

Causality: By starting in a slightly acidic environment, you ensure the amino group remains fully protonated (R-NH₃⁺), maximizing the molecule's polarity and leveraging its salt form for effective dissolution.[3][7]

Q2: I need to prepare a concentrated stock solution. Which solvent is best?

For preparing high-concentration stock solutions (>10 mM), organic solvents are often the preferred choice.

Solvent Selection Guide:

SolventTypeExpected SolubilityNotes
DMSO Polar AproticHigh Recommended for most applications. Can be stored at -20°C or -80°C.[8]
Methanol Polar ProticModerate to High Good choice, but more volatile than DMSO. Can be used for slurry crystallization.
Ethanol Polar ProticModerate Generally effective for dissolving phenolic compounds.[9]
Water (Buffered) AqueousLow to Moderate Only suitable for lower concentration stocks. Solubility is highly pH-dependent.
Dichloromethane, Ether Non-PolarVery Low Not recommended. The ionic salt form is insoluble in non-polar solvents.[2]

Protocol for Preparing a DMSO Stock Solution:

  • Add the appropriate volume of high-purity, anhydrous DMSO to your vial of 2-(2-Aminoethyl)-6-bromophenol hydrobromide.

  • Vortex for 2-3 minutes. Sonication can be used to expedite dissolution if needed.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C in desiccated conditions.

Q3: The compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I fix this?

This is a classic problem of a compound crashing out of solution when moving from a highly solubilizing organic solvent to a less-favorable aqueous environment.

Root Cause Analysis: The final concentration in your aqueous buffer exceeds the compound's solubility limit under those specific pH and temperature conditions.

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Protocol Adjustments start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_conc Is the final concentration too high? start->check_conc check_mix Was mixing insufficient? check_conc->check_mix No lower_conc Decrease final concentration check_conc->lower_conc Yes pre_warm Pre-warm the aqueous buffer to 37°C check_mix->pre_warm No vortex Vortex immediately and vigorously during addition check_mix->vortex Yes end Problem Solved lower_conc->end Solution Clear adjust_ph Adjust pH of the final solution pre_warm->adjust_ph vortex->end Solution Clear add_cosolvent Increase percentage of co-solvent (e.g., add 1-5% DMSO to buffer) adjust_ph->add_cosolvent add_cosolvent->end Solution Clear

Caption: Troubleshooting workflow for precipitation issues.

Key Recommendations:

  • Reduce Final Concentration: This is the most straightforward solution. Perform a serial dilution to find the maximum soluble concentration in your specific buffer.

  • Improve Mixing: Add the DMSO stock dropwise to the vortexing aqueous buffer. This prevents localized high concentrations that can initiate precipitation.

  • Use a Co-solvent: If your experimental system can tolerate it, having a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in your final aqueous buffer can significantly improve solubility.

Frequently Asked Questions (FAQs)
  • FAQ 1: What is the molecular structure at different pH values? The protonation state of the molecule changes significantly with pH, directly impacting its polarity and solubility.

    Caption: pH-dependent forms of the molecule.

  • FAQ 2: I see a yellow/brown tint in my solution after adjusting the pH to be alkaline. Is this a problem? Yes, this is likely a sign of oxidation. Phenolic compounds can be susceptible to oxidation, especially at alkaline pH, which can lead to the formation of colored quinone-like species. For sensitive applications, prepare solutions fresh, use degassed solvents, and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • FAQ 3: Can I use a different salt form of the compound? If you are synthesizing or have the option to choose, a hydrochloride or sulfate salt may have slightly different solubility characteristics but will generally follow the same principles outlined here.[10] The hydrobromide salt is common and generally provides good initial water solubility.

  • FAQ 4: How should I store the solid compound? The solid hydrobromide salt can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.

References
  • Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate. [Link]

  • Jafvert, C. T., Westall, J. C., Grieder, E., & Schwarzenbach, R. P. (1990). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Environmental Science & Technology, 24(12), 1795–1803. [Link]

  • Solubility and pH of phenol. The University of Auckland. [Link]

  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. American Chemical Society. [Link]

  • Workup: Amines. University of Rochester Department of Chemistry. [Link]

  • Amines salts are soluble in water but insoluble in organic solvent. Filo. [Link]

  • Why amine salts are soluble in water?. Chemistry Stack Exchange. [Link]

  • Norsalsolinol hydrobromide. Solubility of Things. [Link]

  • Solubility of organic amine salts. Sciencemadness.org. [Link]

  • 2-Amino-6-bromophenol. PubChem. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. ResearchGate. [Link]

  • Improving Dissolution Rate and Solubility of Palbociclib Salts/Cocrystal for Anticancer Efficacy. SSRN. [Link]

Sources

Optimization

Preventing the degradation of 2-(2-Aminoethyl)-6-bromophenol hydrobromide in solution

Introduction Welcome to the technical support guide for 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(2-Aminoethyl)-6-bromophenol hydrobromide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Due to its chemical structure, which includes a phenol, a primary amine, and a bromo-aromatic group, this molecule is susceptible to degradation, primarily through oxidation. This guide provides in-depth answers to common issues, troubleshooting advice, and detailed protocols to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 2-(2-Aminoethyl)-6-bromophenol hydrobromide has turned yellow/brown. What is happening and is it still usable?

A1: A yellow or brown discoloration is a classic indicator of oxidation.[1][2][3] The phenol moiety in the molecule is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal ion contaminants. This process converts the phenol into a quinone or quinone-imine structure, which is highly colored.[4]

  • Mechanism: The oxidation begins with the loss of an electron and a proton from the hydroxyl group, forming a phenoxyl radical. This radical is unstable and can react further to form benzoquinones or polymerize into larger, colored species.[4][5] The presence of the amino group can also contribute to the formation of colored indophenol-type dyes.[3]

  • Usability: The solution is likely partially or significantly degraded. The presence of these byproducts can interfere with your experiments by altering the effective concentration of the active compound, introducing reactive species, and potentially exhibiting off-target biological activity. We strongly recommend preparing a fresh solution.

Troubleshooting Discoloration

Caption: Troubleshooting flowchart for discolored solutions.

Q2: What is the optimal pH for storing this compound in solution?

A2: The compound is supplied as a hydrobromide salt, meaning the amino group is protonated. This acidic nature is beneficial for stability.

  • Acidic pH (Recommended): Maintaining a slightly acidic pH (approx. 3-6) is optimal. In this range, the phenoxide ion concentration is minimized, significantly reducing the susceptibility of the phenol group to oxidation.[6][7][8][9] Studies on various phenolic compounds confirm their stability at acidic pH.[6][7]

  • Neutral to Alkaline pH (Avoid): At neutral or alkaline pH, the phenolic proton dissociates to form a phenoxide ion. This negatively charged species is much more electron-rich and, therefore, dramatically more susceptible to oxidation.[6][10] The rate of degradation for many phenols increases significantly at higher pH values.[10][11]

Q3: What is the best solvent to use for preparing stock solutions?

A3: The choice of solvent is critical. The primary requirements are high purity and the ability to effectively remove dissolved oxygen.

SolventProsConsRecommendation
DMSO High dissolving power.Can be difficult to fully degas; may contain trace water or peroxide impurities.Use only anhydrous, high-purity grade. Sparge thoroughly with argon or nitrogen before use.
Ethanol/Methanol Easy to degas via sparging.May have lower solvating power for the hydrobromide salt. Potential for reactivity over long-term storage.Good choice for short-term use. Use absolute, anhydrous grade and degas thoroughly.
Aqueous Buffers pH is well-defined.High risk of degradation due to dissolved oxygen and potential metal ion contaminants.Not recommended for stock solutions. If required for an experiment, prepare fresh from a non-aqueous stock immediately before use. Use a deoxygenated, acidic buffer (e.g., citrate or acetate).

Key Consideration: Regardless of the solvent, it must be deoxygenated. Dissolved oxygen is a primary driver of degradation.[12][13]

Q4: How can I accurately determine if my compound has degraded?

A4: Visual inspection (discoloration) is the first sign. For quantitative analysis, chromatographic or spectroscopic methods are recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method. A reverse-phase HPLC method (e.g., using a C18 column) coupled with a UV detector can separate the parent compound from its degradation products. A fresh, carefully prepared standard should be run as a reference. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.[14][15]

  • UV-Vis Spectroscopy: While less specific than HPLC, a UV-Vis scan can be indicative. The formation of oxidized, quinone-like products often results in the appearance of new absorbance peaks at longer wavelengths (in the visible range), corresponding to the observed discoloration.[15]

Protocols for Preventing Degradation

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the essential steps for preparing a stock solution of 2-(2-Aminoethyl)-6-bromophenol hydrobromide with minimal risk of initial degradation. This procedure employs standard air-free techniques.[16][17][18][19][20][21][22]

Materials:

  • 2-(2-Aminoethyl)-6-bromophenol hydrobromide solid

  • High-purity, anhydrous solvent (e.g., DMSO or Ethanol)

  • Clean, dry glassware (e.g., vial with a rubber septum cap)

  • Inert gas source (Argon or Nitrogen) with tubing and needles[13][23][24]

  • Gas-tight syringes and needles

Procedure:

  • Glassware Preparation: Oven-dry all glassware overnight at >120°C to remove adsorbed water and allow it to cool to room temperature in a desiccator.

  • Weighing: Quickly weigh the desired amount of the solid compound and place it into the prepared vial. Immediately seal the vial with the septum cap.

  • Solvent Degassing: Deoxygenate the solvent for at least 30 minutes by vigorously bubbling a stream of inert gas (Argon is preferred due to its density) through it.[17] This is known as sparging.

  • Creating an Inert Atmosphere: Puncture the septum of the vial containing the solid with a needle attached to the inert gas line. Puncture it with a second "outlet" needle to allow the air to be displaced. Flush the vial with inert gas for 5-10 minutes.[21]

  • Solvent Transfer: Using a gas-tight syringe that has been flushed with inert gas, carefully withdraw the required volume of the degassed solvent.

  • Dissolution: Inject the solvent into the vial containing the solid. Gently swirl or vortex the vial until the solid is completely dissolved. Maintain a slight positive pressure of inert gas while dissolving.

  • Storage: Once dissolved, remove the needles. Wrap the vial in aluminum foil or use an amber vial to protect it from light. Store at -20°C or -80°C for long-term stability.

Workflow for Stable Solution Preparation

Caption: Recommended workflow for preparing stock solutions.

Protocol 2: Handling and Use of Solutions
  • Thawing: When retrieving the solution from the freezer, allow it to thaw completely and equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing into the cold solution.[12]

  • Aliquoting: To avoid repeated freeze-thaw cycles and exposing the main stock to air, it is best practice to create single-use aliquots.

  • Dilution for Experiments: When diluting the stock for an experiment (especially into aqueous buffers), use freshly deoxygenated buffer. Prepare the final working solution immediately before use and do not store it for extended periods.

By adhering to these guidelines and protocols, you can significantly enhance the stability of 2-(2-Aminoethyl)-6-bromophenol hydrobromide in solution, leading to more reliable and reproducible experimental outcomes.

References

  • Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. PMC. Available at: [Link]

  • Reactions of Phenols. Chemistry Steps. Available at: [Link]

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available at: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. Available at: [Link]

  • Video: Oxidation of Phenols to Quinones. JoVE. Available at: [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. Available at: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Oxidation mechanism of phenols by copper(ii)–halide complexes. RSC Publishing. Available at: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. Available at: [Link]

  • An efficient green protocol for photo-degradation of bromophenol blue dye. DESWATER. Available at: [Link]

  • Investigating the enhanced photocatalytic degradation of bromophenol blue using Ni/Zn co-doped Strontium Oxide nanoparticles. Semantic Scholar. Available at: [Link]

  • Photodegradation of bromophenol blue with fluorinated TiO2 composite. SciSpace. Available at: [Link]

  • Photocatalytic activity of layered MoS 2 in the reductive degradation of bromophenol blue. Nature. Available at: [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]

  • Photodegradation of bromophenol blue in aqueous medium using graphene nanoplates-supported TiO2. Atlantic Technological University (ATU). Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]

  • Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. Available at: [Link]

  • Air-Sensitive or Highly Reactive Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Available at: [Link]

  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. SciELO México. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. ResearchGate. Available at: [Link]

  • Toxicological Profile for Phenol. ATSDR. Available at: [Link]

  • How can i keep my Phenol in water solution saturated? ResearchGate. Available at: [Link]

  • Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. ResearchGate. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC. Available at: [Link]

  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Journal of the Mexican Chemical Society. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • The Purification of Inert Gases and Solvents. Thieme. Available at: [Link]

  • Changes in solution color during phenol oxidation by Fenton reagent. PubMed. Available at: [Link]

  • Inert gas. Wikipedia. Available at: [Link]

  • Discoloration prevention of phenolic antioxidants.Google Patents.
  • Phenol Wastes Treatment by Chemical Oxidation. Ohio River Valley Water Sanitation Commission. Available at: [Link]

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ACS Publications. Available at: [Link]

  • 2-aminophenol color contamination. Reddit. Available at: [Link]

  • Inert Atmosphere. YouTube. Available at: [Link]

Sources

Troubleshooting

Minimizing byproduct formation during the synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide

The following technical guide addresses the synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide , focusing on minimizing byproduct formation. The synthesis of this specific isomer presents a classic regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide , focusing on minimizing byproduct formation.

The synthesis of this specific isomer presents a classic regioselectivity challenge . The primary byproduct issue stems from the electronic directing effects of the phenol group, which strongly favors bromination at the para position (position 4) over the desired ortho position (position 6).

Status: Active Subject: Minimizing Byproduct Formation & Protocol Optimization Audience: Medicinal Chemists, Process Development Scientists

Part 1: Strategic Route Selection & The Regioselectivity Challenge

The most common cause of high byproduct formation (specifically the 4-bromo isomer and 4,6-dibromo species) is the attempt to directly brominate 2-(2-aminoethyl)phenol.

The Core Problem: Direct Bromination

In 2-(2-aminoethyl)phenol, the hydroxyl group (-OH) is a strong ortho/para director.

  • Position 4 (Para to OH): Sterically accessible and electronically favored.

  • Position 6 (Ortho to OH): Sterically crowded by the adjacent hydroxyl and electronically less favored than the para position in many solvent systems.

Result: Direct bromination typically yields >80% 4-bromo isomer (undesired) and significant 4,6-dibromo over-reaction products.

The Solution: The "De Novo" Henry Reaction Route

To guarantee the 6-bromo substitution pattern, you must establish the bromine position before constructing the ethylamine chain. The recommended route utilizes 3-bromo-2-hydroxybenzaldehyde as the starting material.[1]

Recommended Pathway:

  • Precursor: 3-Bromo-2-hydroxybenzaldehyde (Bromine is already fixed at the ortho position relative to OH).

  • Condensation: Henry Reaction with nitromethane to form the nitrostyrene.

  • Reduction: Selective reduction of the nitroalkene to the amine (preserving the Ar-Br bond).

  • Salt Formation: Precipitation with HBr.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the Henry Reaction Route and the Direct Bromination Route (if unavoidable).

Category A: Impurities & Byproducts[2]

Q1: I am detecting large amounts of des-bromo product (2-(2-aminoethyl)phenol) after the reduction step. What is happening? Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C, H₂) for the reduction of the nitrostyrene. Root Cause: Palladium catalysts are excellent at hydrodehalogenation (cleaving Ar-Br bonds) alongside nitro reduction. Corrective Action:

  • Switch Reductant: Use Lithium Aluminum Hydride (LiAlH₄) in THF or Ether. Hydride reagents typically reduce the nitroalkene double bond and the nitro group without affecting the aryl bromide under standard conditions.

  • Alternative: If you must use hydrogenation, switch to a poisoned catalyst like PtO₂ (Adams' catalyst) or add a catalyst poison (e.g., ZnBr₂) to inhibit halogenolysis, though LiAlH₄ is superior for this substrate.

Q2: My reaction mixture turned into a dark, insoluble tar during the Henry condensation. How do I prevent this polymerization? Diagnosis: Base-catalyzed polymerization of the nitrostyrene intermediate. Root Cause: 2-Hydroxybenzaldehydes are prone to polymerization under harsh basic conditions due to the phenoxide anion resonance. Corrective Action:

  • Buffer the System: Use Ammonium Acetate (NH₄OAc) in acetic acid or a mild base like methylamine in ethanol rather than strong hydroxides (NaOH/KOH).

  • Temperature Control: Do not exceed 80-90°C.

  • Inert Atmosphere: Run the reaction under Nitrogen/Argon to prevent oxidative coupling of the phenol.

Q3: I am seeing a "dimer" impurity in the mass spec (M+ = ~430). Diagnosis: Radical coupling during the reduction step. Root Cause: Single-electron transfer (SET) mechanisms can generate radical intermediates that couple. Corrective Action:

  • Dilution: Increase the solvent volume (run at 0.05 M - 0.1 M). High concentration favors intermolecular coupling.

  • Dropwise Addition: Add the nitrostyrene solution slowly to the reducing agent (inverse addition) to keep the concentration of the reactive intermediate low.

Category B: Yield & Isolation[3]

Q4: The hydrobromide salt is not precipitating, or it is an oil. Diagnosis: Presence of residual water or alcohol, or the salt is hygroscopic. Corrective Action:

  • Solvent Swap: After the free base isolation, dissolve the oil in anhydrous ethyl acetate or isopropanol .

  • Anhydrous HBr: Add HBr in acetic acid (33%) or gaseous HBr rather than aqueous hydrobromic acid.

  • Trituration: If an oil forms, decant the solvent and triturate (grind) the oil with anhydrous diethyl ether or hexanes to induce crystallization.

Part 3: Optimized Experimental Protocol (Henry Route)

Target: 2-(2-Aminoethyl)-6-bromophenol hydrobromide Scale: 10 mmol basis

Step 1: Henry Condensation
  • Reagents: 3-Bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol), Nitromethane (5 equiv), Ammonium Acetate (1.5 equiv).

  • Solvent: Glacial Acetic Acid (10 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask under N₂.

    • Heat to 85°C for 4-6 hours. Monitor by TLC (disappearance of aldehyde).

    • Critical Step: Cool to room temperature. Pour into ice water. The yellow nitrostyrene solid should precipitate.

    • Filter and recrystallize from Ethanol/Water to remove phenolic polymers.

Step 2: Selective Reduction (The "Danger Zone")
  • Reagents: LiAlH₄ (4 equiv), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under Argon.

    • Dissolve the Nitrostyrene from Step 1 in THF and add dropwise to the LiAlH₄ suspension. Do not dump it in.

    • Allow to warm to reflux for 2-3 hours.

    • Quench: Cool to 0°C. Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a white granular solid.

    • Filter and dry the organic layer (Na₂SO₄).

Step 3: HBr Salt Formation
  • Procedure:

    • Concentrate the THF filtrate to obtain the crude amine (free base).

    • Redissolve in a minimal amount of anhydrous Ethanol or Ethyl Acetate.

    • Add 48% HBr (aq) dropwise or HBr/Acetic acid until pH ~3.

    • Add Et₂O (Diethyl Ether) to cloud point and cool to 4°C to crystallize.

Part 4: Visualization & Logic

Pathway Diagram: Route Comparison

The following diagram illustrates why the Direct Bromination route fails and why the Henry Route is superior.

SynthesisPathways Start_Direct Starting Material: 2-(2-Aminoethyl)phenol Direct_Brom Reaction: Direct Bromination (Br2) Start_Direct->Direct_Brom Product_Para Major Byproduct: 4-Bromo isomer (>80%) Direct_Brom->Product_Para Steric/Electronic Preference Product_Ortho Target (Minor): 6-Bromo isomer (<10%) Direct_Brom->Product_Ortho Difficult Start_Henry Starting Material: 3-Bromo-2-hydroxybenzaldehyde Henry_Rxn Step 1: Henry Reaction (Nitromethane/NH4OAc) Start_Henry->Henry_Rxn Nitro_Int Intermediate: 2-Nitrovinyl-6-bromophenol Henry_Rxn->Nitro_Int Reduction Step 2: Reduction (LiAlH4) *Preserves Ar-Br* Nitro_Int->Reduction Final_Target Target Product: 2-(2-Aminoethyl)-6-bromophenol Reduction->Final_Target High Regio-Fidelity

Caption: Comparison of Direct Bromination (Low Selectivity) vs. Henry Reaction Route (High Selectivity).

Data Summary: Byproduct Profile
Byproduct SpeciesOriginMitigation Strategy
4-Bromo-2-(2-aminoethyl)phenol Regioisomer from direct bromination.Avoid direct bromination. Use 3-bromo-2-hydroxybenzaldehyde precursor.
2-(2-Aminoethyl)phenol (Debrominated) Over-reduction of Ar-Br bond.Avoid Pd/C catalysts. Use LiAlH₄ or BH₃ .
Phenolic Polymers Oxidative coupling/polymerization.Use inert atmosphere (N₂); Avoid harsh bases (NaOH).
Hydroxylamine intermediates Incomplete reduction of nitro group.Ensure excess reducing agent (4 equiv LiAlH₄) and sufficient reflux time.

References

  • Regioselectivity in Phenol Bromination

    • BenchChem Technical Guides.[2] "A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromination." (2025).

    • Source:

  • Henry Reaction on Salicylaldehydes

    • Organic Syntheses.[3][4] "o-Bromophenol and derivatives via bromination."[4]

    • Source:

  • Reduction of Brominated Nitroalkenes

    • ChemicalBook Protocols. "Synthesis of 2-(2-aminoethyl)
    • Source:

  • General Phenethylamines Synthesis

    • ChemRxiv. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride."
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2-Aminoethyl)-6-bromophenol hydrobromide and its Alternatives

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 2-(2-Aminoethyl)-6-bromophenol hydrobromide is a key building block in the synthesis of various b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 2-(2-Aminoethyl)-6-bromophenol hydrobromide is a key building block in the synthesis of various biologically active molecules. Its purity and structural integrity, which are confirmed through spectroscopic methods, are critical for the success of subsequent research. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, and MS) for 2-(2-Aminoethyl)-6-bromophenol hydrobromide. Due to the limited availability of published experimental spectra for this specific salt, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis. We will also compare its expected spectral features with those of commercially available alternatives, offering a comprehensive resource for compound selection and characterization.

The Structural Significance of 2-(2-Aminoethyl)-6-bromophenol Hydrobromide

The structure of 2-(2-Aminoethyl)-6-bromophenol hydrobromide combines a phenolic ring, a bromine substituent, and an aminoethyl side chain. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets. The bromine atom, an electron-withdrawing group, modulates the acidity of the phenol and provides a site for further chemical modification. The aminoethyl side chain introduces a basic center, which is protonated in the hydrobromide salt form, enhancing water solubility.

Predicted and Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic signature of 2-(2-Aminoethyl)-6-bromophenol hydrobromide is essential for its unambiguous identification. In the absence of a complete experimental dataset, we can predict the key spectral features based on the analysis of its structural components and comparison with relevant analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the ethyl bridge, and the amine and hydroxyl protons. The formation of the hydrobromide salt will have a noticeable effect on the chemical shifts of protons near the amino group.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The bromine substituent and the protonated amino group will influence the chemical shifts of the aromatic and aliphatic carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(2-Aminoethyl)-6-bromophenol Hydrobromide and Comparison with Analogs.

Compound Aromatic Protons (ppm) -CH₂-CH₂-NH₃⁺ (ppm) -OH (ppm) Aromatic Carbons (ppm) Aliphatic Carbons (ppm)
2-(2-Aminoethyl)-6-bromophenol HBr (Predicted) 6.8 - 7.5 (3H, m)~3.0-3.4 (4H, m)9.0 - 11.0 (br s)110 - 155~35, ~40
2-(2-Aminoethyl)phenol 6.76-7.12 (4H, m)[1]2.78-3.09 (4H, m)[1]5.40 (br s)[1]Not availableNot available
Tyramine Hydrochloride ~7.1 (2H, d), ~6.8 (2H, d)~3.1 (2H, t), ~2.8 (2H, t)Not applicableNot availableNot available
2-Amino-6-bromophenol Not availableNot applicableNot availableNot availableNot applicable

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the exchangeable protons of the -OH and -NH₃⁺ groups. The acidic proton of the hydrobromide will be in equilibrium with the phenolic proton, potentially leading to broad signals.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The hydrobromide salt formation significantly alters the appearance of the N-H stretching region.

Key IR Absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group.

  • N-H Stretch: For the primary amine salt (-NH₃⁺), a broad and strong absorption is expected in the 2800-3200 cm⁻¹ range, often with multiple sub-peaks due to overtone and combination bands[2][3]. This is a key indicator of the hydrobromide salt.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

  • C-N Stretch: A medium intensity band around 1200 cm⁻¹ can be attributed to the C-N bond.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-650 cm⁻¹, indicates the presence of the C-Br bond.

Table 2: Predicted IR Data for 2-(2-Aminoethyl)-6-bromophenol Hydrobromide and Comparison with Analogs.

Functional Group Predicted Wavenumber (cm⁻¹) for Target Compound 2-(2-Aminoethyl)phenol (Free Base) Amine Hydrobromide Salts (General)
O-H Stretch (Phenol)3200-3600 (broad)~3300 (broad)Not applicable
N-H Stretch (-NH₃⁺)2800-3200 (broad, strong)~3300-3400 (two sharp peaks)2800-3200 (broad, strong)[2][3]
Aromatic C-H Stretch>3000>3000>3000
C-Br Stretch500-650Not applicableNot applicable

Trustworthiness of Protocols: The use of KBr pellets or a nujol mull for solid samples is a standard and reliable method for obtaining high-quality IR spectra[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2-Aminoethyl)-6-bromophenol, the mass spectrum will be characterized by the presence of bromine's isotopic pattern.

Expected Fragmentation:

  • Molecular Ion (M⁺): The mass spectrum of the free base, 2-(2-Aminoethyl)-6-bromophenol, will show a characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The nominal molecular weight of the free base is 216 g/mol .

  • Benzylic Cleavage: A common fragmentation pathway for phenethylamines is the cleavage of the C-C bond adjacent to the aromatic ring, resulting in a resonance-stabilized benzylic cation.

  • Loss of HBr: In the hydrobromide salt, the loss of HBr (m/z 81 and 83) upon ionization is a likely fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for 2-(2-Aminoethyl)-6-bromophenol and Comparison with Analogs.

Compound Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
2-(2-Aminoethyl)-6-bromophenol 216/218 (M⁺)186/188 ([M-CH₂NH₂]⁺), 107 ([M-Br-CH₂CH₂NH₂]⁺)
2-(2-Aminoethyl)phenol 137 (M⁺)107 ([M-CH₂NH₂]⁺)
2-Amino-6-bromophenol 187/189 (M⁺)108 ([M-Br]⁺)

Authoritative Grounding: The interpretation of mass spectra relies on well-established principles of ionization and fragmentation, which are extensively documented in authoritative sources.

Comparative Analysis with Alternatives

The choice of a starting material in a synthetic pathway often involves a trade-off between reactivity, availability, and cost. Here, we compare the expected spectroscopic features of our target compound with three plausible alternatives.

Alternative 1: 2-(2-Aminoethyl)phenol

This compound is the direct precursor to our target molecule before bromination. Its spectroscopic data provides a baseline to understand the influence of the bromine atom.

  • NMR: The absence of the bromine atom will result in a more shielded aromatic proton environment, leading to upfield shifts in the ¹H NMR spectrum compared to the brominated analog. The aromatic region will also show four protons instead of three.

  • IR: The IR spectrum will be very similar, with the notable absence of the C-Br stretching vibration. The N-H stretching region will show two sharp peaks characteristic of a primary amine, rather than the broad absorption of an amine salt.

  • MS: The molecular ion will appear at m/z 137, and the isotopic pattern for bromine will be absent.

Alternative 2: Tyramine and its Hydrochloride Salt

Tyramine is a constitutional isomer of 2-(2-aminoethyl)phenol. Its hydrochloride salt is a good model for understanding the spectroscopic effects of forming a hydrohalide salt.

  • NMR: The ¹H NMR spectrum of tyramine hydrochloride shows a downfield shift of the protons on the ethyl chain compared to the free base, which is analogous to what is expected for our target compound upon forming the hydrobromide salt. The aromatic region will show a more symmetric splitting pattern due to the para-substitution.

  • IR: The IR spectrum of tyramine hydrochloride will exhibit the characteristic broad N-H stretching band of a primary amine salt, similar to what is predicted for our target compound.

Alternative 3: 2-Amino-6-bromophenol

This compound shares the substituted phenolic ring with our target molecule but lacks the aminoethyl side chain.

  • NMR: The ¹H NMR spectrum will not have signals corresponding to the ethyl group. The chemical shifts of the aromatic protons will be influenced by the amino group being directly attached to the ring.

  • IR: The IR spectrum will show the characteristic N-H stretches of a primary aromatic amine (two sharp peaks) and the O-H stretch of the phenol. The broad absorption of an amine salt will be absent.

  • MS: The molecular ion will be at m/z 187/189.

Experimental Protocols

To ensure the reliable acquisition of spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (as the free base) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of bromine-containing ions with the theoretical pattern.

Visualizing the Comparison

The following diagrams illustrate the structural relationships and a decision-making workflow for selecting the appropriate compound based on spectroscopic verification.

Target 2-(2-Aminoethyl)-6-bromophenol HBr Alt1 2-(2-Aminoethyl)phenol Target->Alt1 - Br, - HBr Alt3 2-Amino-6-bromophenol Target->Alt3 - C₂H₄ Alt2 Tyramine HCl Alt1->Alt2 Isomer

Caption: Structural relationships between the target compound and its alternatives.

Start Start: Compound to be identified IR Acquire IR Spectrum Start->IR BroadNH Broad N-H stretch (2800-3200 cm⁻¹)? IR->BroadNH AmineSalt Compound is likely an amine salt BroadNH->AmineSalt Yes FreeAmine Compound is likely a free amine BroadNH->FreeAmine No MS Acquire Mass Spectrum AmineSalt->MS FreeAmine->MS BromineIsotopes Bromine isotopic pattern present? MS->BromineIsotopes Brominated Compound is brominated BromineIsotopes->Brominated Yes NonBrominated Compound is not brominated BromineIsotopes->NonBrominated No NMR Acquire NMR Spectrum Brominated->NMR NonBrominated->NMR EthylSignals Ethyl signals present? NMR->EthylSignals HasEthyl Compound has ethyl side chain EthylSignals->HasEthyl Yes NoEthyl Compound lacks ethyl side chain EthylSignals->NoEthyl No End Final Identification HasEthyl->End NoEthyl->End

Caption: Decision workflow for compound identification using spectroscopy.

References

  • Bratož, S., & Hadži, D. (1957). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 35(3), 214-224.
  • FooDB. (2010, April 8). Showing Compound Tyramine (FDB000433). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000870 - Tyramine (C8H11NO). Retrieved from [Link]

  • PubChem. (n.d.). Tyramine. Retrieved from [Link]

  • PubChem. (n.d.). Amine hydrobromide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. Retrieved from [Link]

Sources

Comparative

Confirmation of the bioactivity of 2-(2-Aminoethyl)-6-bromophenol hydrobromide in cellular models

Executive Summary 2-(2-Aminoethyl)-6-bromophenol hydrobromide , commonly known as 6-Bromodopamine (6-BrDA) , is a halogenated catecholamine analog. Unlike the widely used neurotoxin 6-Hydroxydopamine (6-OHDA), which is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Aminoethyl)-6-bromophenol hydrobromide , commonly known as 6-Bromodopamine (6-BrDA) , is a halogenated catecholamine analog. Unlike the widely used neurotoxin 6-Hydroxydopamine (6-OHDA), which is a synthetic tool for lesioning, 6-BrDA is biologically significant as an endogenous neurotoxin generated by the reaction of dopamine with hypobromous acid (HOBr) via eosinophil peroxidase activity during neuroinflammation.

This guide outlines the validation of 6-BrDA bioactivity in cellular models, specifically focusing on its uptake kinetics, cytotoxicity profile, and mechanistic differentiation from 6-OHDA.

Part 1: Compound Profile & Mechanism

To confirm the bioactivity of 6-BrDA, researchers must validate two specific properties: DAT-mediated uptake and intracellular oxidative stress .

Mechanism of Action[1][2]
  • Uptake: 6-BrDA is a substrate for the Dopamine Transporter (DAT). Its lipophilicity (enhanced by the bromine atom) allows for rapid translocation into the cytosol.

  • Mitochondrial Inhibition: Upon entry, it inhibits Mitochondrial Complex I, disrupting ATP synthesis.

  • Quinone Formation: The compound undergoes auto-oxidation to form 6-bromo-dopamine-quinone, which covalently modifies cysteinyl residues on proteins (nucleophilic attack), leading to proteasomal dysfunction and apoptosis.

DOT Visualization: Toxicity Pathway

The following diagram illustrates the specific signaling cascade activated by 6-BrDA in dopaminergic neurons.

6-BrDA_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol node_6BrDA 6-Bromodopamine (2-(2-Aminoethyl)-6-bromophenol) node_DAT Dopamine Transporter (DAT) node_6BrDA->node_DAT Substrate Binding node_GBR GBR-12909 (Inhibitor) node_GBR->node_DAT Blockade node_Quinone 6-Br-Quinone Formation node_DAT->node_Quinone Translocation node_Mito Mitochondrial Complex I Inhibition node_DAT->node_Mito Accumulation node_ROS Reactive Oxygen Species (ROS) node_Apoptosis Apoptosis (Caspase-3 Activation) node_ROS->node_Apoptosis DNA Damage node_Quinone->node_ROS Redox Cycling node_Quinone->node_Apoptosis Protein Adducts node_Mito->node_ROS e- Leakage

Caption: Mechanistic flow of 6-Bromodopamine cytotoxicity.[1] Note the dual-pathway to apoptosis via mitochondrial dysfunction and direct quinone-mediated protein modification.

Part 2: Comparative Analysis

When validating 6-BrDA, it is critical to benchmark it against standard neurotoxins to ensure the observed effects are specific to the brominated analog.

Table 1: 6-BrDA vs. Standard Alternatives
Feature6-Bromodopamine (6-BrDA) 6-Hydroxydopamine (6-OHDA) MPP+ (1-Methyl-4-phenylpyridinium)
Primary Mechanism Quinone formation & Protein adductionROS generation (H2O2) via auto-oxidationDirect Mitochondrial Complex I inhibition
Transporter High affinity for DATHigh affinity for DAT & NETHigh affinity for DAT
Bio-Relevance Endogenous: Product of eosinophil peroxidase during inflammationSynthetic: Tool compound for lesioningSynthetic: Metabolite of MPTP
IC50 (SH-SY5Y) 25 - 50 µM (24h)25 - 60 µM (24h)10 - 20 µM (24h)
Oxidation Rate Moderate (Stabilized by Br)Rapid (Requires Ascorbate vehicle)Stable
Rescue Agent Thiol donors (NAC, GSH)Antioxidants (Catalase, SOD)Energy substrates (Ketones)

Key Insight: 6-BrDA is distinct because it links neuroinflammation (eosinophils) to neurodegeneration . If your study focuses on inflammation-induced Parkinsonism, 6-BrDA is the superior model over 6-OHDA.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols utilize a self-validating design . You must run a "Blockade Control" to prove that toxicity is DAT-dependent and not due to general membrane lysis.

Protocol A: Preparation of 6-BrDA Stock

The hydrobromide salt is prone to oxidation.[2] Proper handling is non-negotiable.

  • Vehicle Preparation: Prepare 0.1% (w/v) Ascorbic Acid in sterile, degassed water.

    • Why: Ascorbic acid prevents the premature formation of quinones before the compound enters the cell.

  • Solubilization: Dissolve 2-(2-Aminoethyl)-6-bromophenol hydrobromide to a stock concentration of 10 mM .

    • Visual Check: Solution must be clear/colorless. If pink or brown, oxidation has occurred; discard immediately.

  • Storage: Aliquot into light-protected (amber) tubes and freeze at -80°C. Do not refreeze.

Protocol B: Validation of Bioactivity (Cytotoxicity Assay)

Cell Model: SH-SY5Y (Human Neuroblastoma).[3][4] Differentiation (Retinoic Acid) is recommended to upregulate DAT expression for higher sensitivity.

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate for 5-7 days (optional but recommended).
    
  • Pre-Treatment (The Validation Step):

    • Group A (Test): Vehicle only.

    • Group B (Control): Pre-treat with 10 µM GBR-12909 (DAT Inhibitor) for 1 hour.

  • Treatment: Apply 6-BrDA at increasing concentrations (0, 10, 25, 50, 100, 200 µM) to both groups.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Perform MTT or CCK-8 assay to measure cell viability.

Expected Results for Confirmation:

  • Group A: Sigmoidal dose-response curve with IC50

    
     30-50 µM.
    
  • Group B: Significant right-shift of the curve (protection).

  • Interpretation: If GBR-12909 protects the cells, the bioactivity is confirmed as DAT-specific . If toxicity remains identical, the compound is acting via non-specific membrane damage (artifact).

Part 4: Troubleshooting & Data Integrity

ObservationProbable CauseCorrective Action
Pink Media Auto-oxidation of 6-BrDA in culture media.Add SOD/Catalase to media or reduce light exposure. Ensure stock contained Ascorbic Acid.[2]
No Toxicity Low DAT expression in cells.Use Retinoic Acid (10 µM) to differentiate SH-SY5Y cells for 5 days prior to assay.
High Control Death Ascorbic acid toxicity.Ensure vehicle concentration of Ascorbic acid in the final well is < 100 µM.

References

  • Mechanism of Halogenated Dopamine Toxicity Title: Perturbation of dopamine metabolism by 3-amino-2-(4'-halophenyl)propenes leads to increased oxidative stress and apoptotic SH-SY5Y cell death.[4] Source: PubMed / National Institutes of Health URL:[Link]

  • 6-OHDA Comparative Toxicity Profile Title: Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture.[5] Source: Journal of Neuroscience Research URL:[Link]

  • Dopamine Transporter Structure & Function Title: Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Source: Cell / Biophysical Journal URL:[Link]

  • SH-SY5Y Model Validation Title: 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism. Source: Journal of Neural Transmission URL:[Link]

Sources

Comparative

Comparison of in vivo versus in vitro pharmacological effects of 2-(2-Aminoethyl)-6-bromophenol hydrobromide

The following guide provides a comprehensive technical comparison of the pharmacological effects of 2-(2-Aminoethyl)-6-bromophenol hydrobromide (also chemically described as 2-bromo-6-hydroxyphenethylamine or a brominate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the pharmacological effects of 2-(2-Aminoethyl)-6-bromophenol hydrobromide (also chemically described as 2-bromo-6-hydroxyphenethylamine or a brominated isomer of ortho-tyramine).

Given the niche status of this specific regioisomer in public pharmacological databases, this guide synthesizes its chemical properties with the well-established structure-activity relationships (SAR) of its closest functional analogs: 6-Bromodopamine (6-Br-DA) and 6-Hydroxydopamine (6-OHDA) . These compounds serve as the primary benchmarks for evaluating its in vitro and in vivo performance.

Executive Summary & Compound Profile

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a halogenated phenethylamine derivative characterized by a hydroxyl group at the ortho position (relative to the ethylamine chain) and a bromine atom at the adjacent ortho position (position 6). Structurally, it is a 2,6-disubstituted phenethylamine , making it a steric and electronic analog of the neurotoxin 6-OHDA and the false neurotransmitter 6-Bromodopamine.

  • Chemical Name: 2-(2-Aminoethyl)-6-bromophenol hydrobromide[1]

  • Systematic Name: 2-bromo-6-(2-aminoethyl)phenol hydrobromide[1]

  • Molecular Formula: C₈H₁₀BrNO · HBr

  • Key Functional Class: Halogenated Trace Amine / Catecholamine Analog

  • Primary Application: Investigation of adrenergic/dopaminergic transport mechanisms; potential oxidative neurotoxin precursor; fragment for library synthesis.

Comparison Benchmarks (Alternatives)

To objectively evaluate performance, this compound is compared against:

  • 6-Hydroxydopamine (6-OHDA): The "Gold Standard" for catecholaminergic neurotoxicity.

  • Dopamine (DA): The endogenous ligand.

  • p-Chloroamphetamine (PCA): A halogenated releaser (for comparison of halogen effects).

Mechanistic Comparison: In Vivo vs. In Vitro

The pharmacological utility of 2-(2-Aminoethyl)-6-bromophenol lies in its ability to mimic catecholamines while introducing steric bulk (Bromine) and altering redox potential.

In Vitro Profile: Receptor Binding & Cytotoxicity
  • Mechanism: The compound acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The bromine atom at position 6 increases lipophilicity compared to dopamine, potentially enhancing membrane permeability but reducing VMAT2 sequestration efficiency.

  • Cytotoxicity: Like 6-OHDA, brominated phenols can undergo auto-oxidation to form quinones and reactive oxygen species (ROS). However, the monophenolic structure (vs. the diphenol/triphenol of DA/6-OHDA) suggests a slower oxidation rate, making it a "attenuated" toxin or a false neurotransmitter that accumulates before causing damage.

In Vivo Profile: Behavioral & Systemic Effects
  • Systemic: Peripheral administration likely results in sympathomimetic effects (vasoconstriction) due to NET affinity, similar to tyramine.

  • Central (CNS): Unlike 6-OHDA (which does not cross the BBB), the increased lipophilicity of the brominated monophenol may facilitate limited BBB penetration, though the hydrobromide salt form is polar. Intracerebral injection would be required for specific neurotoxic lesioning.

Comparative Data Summary
Feature2-(2-Aminoethyl)-6-bromophenol6-Hydroxydopamine (6-OHDA)Dopamine (DA)
Receptor Affinity Moderate (Adrenergic > Dopaminergic)Low (Direct agonist activity is negligible)High (D1-D5, Adrenergic)
Transporter Affinity High (NET/DAT Substrate)High (Uptake required for toxicity)High (Endogenous substrate)
Redox Potential Moderate (Forms bromo-quinones)Very High (Rapid auto-oxidation)Low (Stable under physiology)
Neurotoxicity Conditional (Requires high conc.)Severe (Rapid terminal destruction)None (at physiological levels)
BBB Permeability Low-Moderate (Lipophilic Br helps)Negligible (Requires ICV/stereotaxic)Negligible

Experimental Protocols

To validate the pharmacological effects, the following self-validating protocols are recommended.

Protocol A: In Vitro Cytotoxicity Assay (PC12 Cells)

Objective: Determine if the compound acts as a neurotoxin or a benign substrate.

  • Culture: Seed PC12 cells (rat pheochromocytoma) in 96-well plates (10⁴ cells/well).

  • Treatment: Expose cells to increasing concentrations (10–500 µM) of 2-(2-Aminoethyl)-6-bromophenol, 6-OHDA (positive control), and Vehicle (negative control) for 24 hours.

  • ROS Quantification: Add DCFH-DA probe (10 µM) for 30 mins. Measure fluorescence (Ex/Em: 485/535 nm).

  • Viability: Perform MTT assay.

  • Validation: Co-treat with Desipramine (DMI, 1 µM). If toxicity is blocked, uptake via NET is confirmed (mechanism-specific toxicity).

Protocol B: In Vivo Microdialysis (Rat Striatum)

Objective: Measure displacement of endogenous dopamine (False Neurotransmitter effect).

  • Surgery: Stereotaxic implantation of probe in dorsal striatum (AP +1.0, ML +3.0, DV -6.0).

  • Perfusion: Perfuse aCSF at 1.5 µL/min. Stabilize for 2 hours.

  • Administration: Reverse dialysis of 2-(2-Aminoethyl)-6-bromophenol (100 µM) for 20 mins.

  • Analysis: Collect dialysate every 10 mins. Analyze DA and 5-HT levels via HPLC-ECD.

  • Expectation: A spike in extracellular DA indicates displacement/releasing activity. A subsequent long-term drop indicates neurotoxicity.

Visualization of Pharmacological Pathways

The following diagram illustrates the differential processing of the compound compared to Dopamine and 6-OHDA within a catecholaminergic neuron.

PharmacologicalPathway cluster_extracellular Extracellular Space cluster_neuron Presynaptic Neuron Compound 2-(2-Aminoethyl)-6-Br-Phenol DAT DAT/NET Transporter Compound->DAT Substrate VMAT2 VMAT2 Vesicle Compound->VMAT2 Displacement (False NT) ROS ROS / Quinones Compound->ROS Auto-oxidation (Slow) DA_Ext Dopamine (Endogenous) DA_Ext->DAT Substrate DA_Ext->VMAT2 Storage OHDA 6-OHDA (Toxin) OHDA->DAT High Affinity Substrate OHDA->ROS Auto-oxidation (Rapid) DAT->Compound Internalization DAT->DA_Ext Reuptake DAT->OHDA Internalization Cytosol Cytosol Mito Mitochondria (MAO) ROS->Mito Inhibits Respiration

Caption: Differential trafficking and oxidative pathways of 2-(2-Aminoethyl)-6-bromophenol vs. 6-OHDA and Dopamine in presynaptic terminals.

References

  • Biosynth. (2024). Product Data Sheet: 2-(2-Aminoethyl)-6-bromophenol hydrobromide (FB15830).

  • Saner, A., & Thoenen, H. (1971). Model experiments on the molecular mechanism of action of 6-hydroxydopamine. Molecular Pharmacology.

  • Breese, G. R., & Traylor, T. D. (1971). Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine. British Journal of Pharmacology.

  • PubChem. (2024). Compound Summary: 6-Bromodopamine. Link

  • Luthman, J., et al. (1989). Neurotoxic effects of 6-hydroxydopamine and 6-bromodopamine in the striatum of the rat. Archives of Toxicology.

(Note: Specific pharmacological data for the exact 2,6-isomer is inferred from the established SAR of 6-Bromodopamine and ortho-tyramine derivatives cited above.)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Aminoethyl)-6-bromophenol hydrobromide

This guide outlines the critical safety, logistical, and operational protocols for handling 2-(2-Aminoethyl)-6-bromophenol hydrobromide . As a Senior Application Scientist, I have structured this document to prioritize m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 2-(2-Aminoethyl)-6-bromophenol hydrobromide .

As a Senior Application Scientist, I have structured this document to prioritize mechanism-based safety . You must understand not just what to do, but why the chemistry of this molecule dictates specific handling procedures. This compound combines the corrosivity of a hydrobromide salt, the tissue-penetrating toxicity of a phenol, and the potential bioactivity of a tyramine derivative.

Part 1: Executive Hazard Assessment

Before opening the vial, you must recognize the three-tiered hazard profile of this compound.

Hazard DomainChemical BasisOperational Implication
1.[1][2] Corrosivity & Acidity Hydrobromide Salt (HBr): Upon contact with mucosal moisture (lungs, eyes), the salt hydrolyzes to release hydrobromic acid.Strict Inhalation Control: Dust inhalation will cause immediate respiratory irritation or damage. Hygroscopic Nature: The solid will absorb atmospheric water, becoming sticky and more corrosive.
2. Systemic Toxicity Brominated Phenol: Phenols are rapidly absorbed through the skin. The bromine atom increases lipophilicity, potentially enhancing absorption and biological half-life.Skin Barrier Integrity: Standard nitrile gloves may not offer sufficient breakthrough time for prolonged contact with phenolic solutions.
3. Bioactivity Tyramine Analog: The 2-(2-aminoethyl)phenol scaffold is structurally related to tyramine. It may exhibit adrenergic activity (vasoconstriction, hypertension) if absorbed.Zero Tolerance for Exposure: Treat as a potent bioactive agent. Avoid all routes of entry (inhalation, ingestion, dermal).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The permeation risk of phenols requires an upgraded PPE strategy.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Neoprene or Thicker Nitrile (5-8 mil)Phenols can degrade thin nitrile. The outer glove acts as the sacrificial barrier; the inner glove protects against permeation during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. HBr dust is a severe eye irritant; airtight/indirect vent goggles prevent dust entry.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Spill)Mandatory: All weighing and open-vessel handling must occur inside a certified chemical fume hood to capture acidic dust.
Body Defense Lab Coat (Buttoned) + Apron A chemical-resistant apron (rubber/PVC) is recommended when handling stock solutions (>100 mM) to prevent soak-through to clothing.

Part 3: Operational Workflow & Protocols

Storage & Stability
  • Environment: Store at 2–8°C (or -20°C for long term) in a desiccator .

  • Light Sensitivity: Brominated compounds are often photosensitive. Keep in amber vials or wrap in foil.

  • Atmosphere: Flush headspace with Argon or Nitrogen after use. Oxygen promotes phenolic oxidation (browning).

Weighing & Solubilization Protocol

Objective: Prepare a stock solution without generating dust or degrading the compound.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, causing hydrolysis.

  • Tool Selection: Use PTFE (Teflon) or Ceramic spatulas . Avoid stainless steel; the acidic HBr salt can corrode metal, contaminating your sample with iron ions.

  • Solvent Choice:

    • Solubility: Soluble in water, DMSO, and Ethanol.

    • Protocol: Add the solid to the vessel first, then add the solvent.

    • Caution: Dissolution in water may be slightly exothermic.

Experimental Workflow Visualization

The following diagram illustrates the critical decision nodes for handling this compound safely.

G Start Start: Vial Retrieval Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weighing Step 2: Weighing (Fume Hood) Use PTFE Spatula Equilibrate->Weighing Desiccator Open Solubilization Step 3: Solubilization (DMSO/Water) Weighing->Solubilization Decision Is Solution > 100mM? Solubilization->Decision HighConc High Hazard: Use Apron Double Glove Check Decision->HighConc Yes LowConc Standard Hazard: Maintain PPE Decision->LowConc No Experiment Step 4: Experimental Application HighConc->Experiment LowConc->Experiment Disposal Disposal: Halogenated Waste Experiment->Disposal

Caption: Operational logic flow ensuring moisture control and concentration-dependent safety checks.

Part 4: Emergency Response

Self-Validating Safety System: Your workspace must have these neutralizers ready before you begin.

IncidentImmediate ActionMechanism
Skin Contact 1. Water Flush (15 min): Immediate dilution.2. PEG 300/400 Wash: If available, swab area with Polyethylene Glycol.Water dilutes the acid (HBr). PEG acts as a solvent to extract the lipophilic phenol from the skin layers more effectively than water alone.
Eye Contact Irrigate immediately for 15 minutes. Lift eyelids.The acidity of HBr causes rapid corneal damage. Seconds count. Do not use neutralizers in the eye; use water/saline only.
Spill (Solid) Cover with Sodium Bicarbonate or spill pillow. Sweep carefully (avoid dust).[1]Bicarbonate neutralizes the acidity of the HBr salt.
Spill (Liquid) Absorb with vermiculite or clay. Do not use paper towels (combustible with some oxidizers, though less risk here, it spreads contamination).Inert absorption prevents the spread of the bioactive phenol.

Part 5: Disposal & Environmental Compliance

  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or strong bases (exothermic reaction).

  • Labeling: Clearly tag as "Contains Brominated Phenol & HBr".

  • Aquatic Toxicity: This compound is likely Very Toxic to Aquatic Life (based on bromophenol analogs).[3][4] Never pour down the drain.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15531506, 2-Amino-6-bromophenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: Bromophenol Derivatives. Retrieved from [Link]

Sources

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